molecular formula C10H13NO2 B589663 Phenyl isopropylcarbamate-d7

Phenyl isopropylcarbamate-d7

Cat. No.: B589663
M. Wt: 186.26 g/mol
InChI Key: RJUVFGTVVVYSFK-UNAVHCQLSA-N
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Description

Phenyl isopropylcarbamate-d7, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 186.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVFGTVVVYSFK-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenyl Isopropylcarbamate-d7: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl isopropylcarbamate-d7, a deuterated analog of the carbamate (B1207046) herbicide Propham. This document details its chemical and physical properties, provides insights into its synthesis, outlines its primary applications as an internal standard in analytical methodologies, and explores the biological pathways affected by its non-deuterated counterpart.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Phenyl isopropylcarbamate, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate
Synonyms Phenyl N-isopropylcarbamate-d7, Propham-d7
CAS Number 1329835-22-4
Unlabeled CAS No. 122-42-9
Molecular Formula C₁₀H₆D₇NO₂
Molecular Weight 186.26 g/mol
Isotopic Purity Typically ≥98 atom % D
Physical State Solid
Storage Store at room temperature

Table 2: Physical Properties of Phenyl Isopropylcarbamate (Propham, Non-deuterated)

PropertyValue
Melting Point 87-90 °C
Boiling Point Decomposes at 150 °C
Solubility in Water 179 mg/L at 25 °C
Solubility in Organic Solvents Soluble in alcohols, esters, acetone, benzene, and xylene
Vapor Pressure 0.108 mmHg at 25 °C

Synthesis of this compound

Conceptual Experimental Protocol for Synthesis

Objective: To synthesize this compound.

Materials:

  • Isopropylamine-d7

  • Phenyl chloroformate

  • Anhydrous toluene (B28343) (or other suitable aprotic solvent)

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Isopropylamine-d7 in anhydrous toluene.

  • Addition of Base: Add triethylamine to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Addition of Phenyl Chloroformate: Cool the reaction mixture in an ice bath. Add phenyl chloroformate dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield the final product.

G cluster_synthesis Synthesis Workflow Isopropylamine-d7 Isopropylamine-d7 Reaction_Vessel Reaction_Vessel Isopropylamine-d7->Reaction_Vessel Phenyl_chloroformate Phenyl_chloroformate Phenyl_chloroformate->Reaction_Vessel Work-up Work-up Reaction_Vessel->Work-up Purification Purification Work-up->Purification Phenyl_isopropylcarbamate-d7 Phenyl_isopropylcarbamate-d7 Purification->Phenyl_isopropylcarbamate-d7

Caption: A conceptual workflow for the synthesis of this compound.

Application as an Internal Standard in Analytical Methods

The primary application of this compound is as an internal standard in the quantitative analysis of Propham and other carbamate pesticides in various matrices, such as environmental samples (water, soil) and agricultural products.[1] Its use helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.

Detailed Experimental Protocol for LC-MS/MS Analysis

Objective: To quantify Propham in a water sample using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

  • Water sample

  • Propham analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Pass a known volume of the water sample (e.g., 100 mL) through the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with acetonitrile.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the eluted sample.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate Propham from matrix components (e.g., start with 95% A, ramp to 95% B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: ESI Positive.

      • MRM Transitions:

        • Propham: Monitor the transition from the precursor ion (e.g., m/z 180.1) to a specific product ion.

        • This compound: Monitor the transition from the precursor ion (e.g., m/z 187.1) to a specific product ion.

  • Quantification: Create a calibration curve using known concentrations of Propham standard, each spiked with the same concentration of the internal standard. Calculate the concentration of Propham in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_analytical Analytical Workflow Sample_Collection Sample_Collection SPE SPE Sample_Collection->SPE Extraction IS_Spiking IS_Spiking SPE->IS_Spiking Elution LC_MSMS LC_MSMS IS_Spiking->LC_MSMS Injection Data_Analysis Data_Analysis LC_MSMS->Data_Analysis Data Acquisition Quantification Quantification Data_Analysis->Quantification Peak Integration

Caption: A generalized workflow for the quantitative analysis of Propham using an internal standard.

Biological Signaling Pathways (of Propham)

As a deuterated analog used in trace amounts for analytical purposes, this compound is not expected to have significant biological effects. However, its non-deuterated counterpart, Propham, is a well-known herbicide with specific modes of action in plants. Propham primarily acts by inhibiting cell division (mitosis) and photosynthesis.

Inhibition of Plant Cell Division

Propham disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle, primarily at metaphase, and ultimately inhibits plant growth.

Inhibition of Photosynthesis

Propham has been shown to interfere with the photosynthetic electron transport chain, specifically at photosystem II (PSII). This disruption inhibits the flow of electrons, leading to a reduction in the production of ATP and NADPH, which are essential for carbon fixation.

G cluster_pathway Propham's Mode of Action in Plants Propham Propham Mitotic_Spindle Mitotic_Spindle Propham->Mitotic_Spindle Inhibits formation Photosystem_II Photosystem_II Propham->Photosystem_II Inhibits Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Disrupts Plant_Growth Plant_Growth Cell_Division->Plant_Growth Inhibits Electron_Transport Electron_Transport Photosystem_II->Electron_Transport Blocks ATP_NADPH_Production ATP_NADPH_Production Electron_Transport->ATP_NADPH_Production Reduces ATP_NADPH_Production->Plant_Growth Reduces energy for

Caption: A simplified diagram of Propham's inhibitory effects on plant signaling pathways.

Conclusion

This compound is a valuable tool for researchers and analytical chemists. Its stable isotopic label provides a reliable internal standard for the accurate quantification of Propham and related carbamate compounds. While the deuterated form itself is not biologically active in the context of its application, understanding the mechanism of its non-deuterated analog provides a broader context for its use in environmental and agricultural studies. This guide serves as a foundational resource for professionals in drug development and scientific research, offering key data and procedural insights for the effective use of this compound.

References

An In-depth Technical Guide to Phenyl Isopropylcarbamate-d7: Chemical Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl isopropylcarbamate-d7, a deuterated analog of Phenyl isopropylcarbamate. This document details its chemical structure, a proposed synthesis protocol, and its primary application as an internal standard in bioanalytical studies. The information is presented to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Phenyl isopropylcarbamate, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

PropertyThis compoundPhenyl isopropylcarbamate (Non-Deuterated)
Molecular Formula C₁₀D₇H₆NO₂C₁₀H₁₃NO₂
Molecular Weight 186.26 g/mol 179.22 g/mol [1][2]
CAS Number 1329835-22-4122-42-9[1]
Appearance Solid (predicted)Colorless crystalline solid[1][2]
Melting Point Not available87-90 °C[1][2]
Boiling Point Not available311.75 °C (estimated)[1]
Water Solubility Not available0.1 g/L at 25 °C[1]
SMILES [2H]C([2H])([2H])C([2H])(NC(=O)Oc1ccccc1)C([2H])([2H])[2H]CC(C)NC(=O)Oc1ccccc1

Below is a diagram illustrating the chemical structure of this compound.

Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of commercially available isopropylamine-d7 with phenyl chloroformate. This reaction is a standard method for the formation of carbamates.

Proposed Synthetic Scheme

The logical workflow for the synthesis is depicted in the diagram below.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Isopropylamine_d7 Isopropylamine-d7 Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) in the presence of a base (e.g., Pyridine) Isopropylamine_d7->Reaction_Vessel Phenyl_chloroformate Phenyl Chloroformate Phenyl_chloroformate->Reaction_Vessel Purification Work-up and Purification (e.g., Column Chromatography) Reaction_Vessel->Purification Crude Product Phenyl_isopropylcarbamate_d7 This compound Purification->Phenyl_isopropylcarbamate_d7 Purified Product cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample Collection (e.g., Plasma, Urine) Spiking Spiking with Phenyl isopropylcarbamate-d7 (Internal Standard) Biological_Sample->Spiking Extraction Extraction of Analyte and Internal Standard Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification based on Analyte/Internal Standard Peak Area Ratio LC_MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Phenyl isopropylcarbamate-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenyl Isopropylcarbamate-d7

This technical guide provides a comprehensive overview of this compound, including its fundamental properties, and contextualizes its use through data on its non-deuterated analogue, Phenyl isopropylcarbamate (Propham), and the structurally related herbicide, Propanil. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Compound Identification

Chemical Identity and Properties

This compound is the deuterium-labeled form of Phenyl isopropylcarbamate. Deuterium labeling is a common strategy to create internal standards for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) and as tracers in metabolic studies.[1][2] The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1329835-22-4[3][4][5]
Molecular Weight 186.26 g/mol [1][2][6]
Molecular Formula C₁₀H₆D₇NO₂[1][2]
Synonyms Phenyl N-isopropylcarbamate-d7, Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate[3][4]
Unlabeled CAS Number 17614-10-7[1][2][3][6]
Isotopic Enrichment 99 atom % D[6]

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited, the mechanism of action of its non-deuterated counterpart, Phenyl isopropylcarbamate (Propham), is well-documented as a herbicide. Carbamate (B1207046) derivatives, in general, are recognized for their diverse biological activities and are used in the development of therapeutic agents.[3][7][8]

Herbicidal Action of Phenyl Isopropylcarbamate (Propham)

Propham acts as a selective herbicide that disrupts normal cell division in weeds.[9] Its mechanism involves the inhibition of protein and amylase synthesis and affects the activity of messenger RNA.[9] Studies on Nicotiana sylvestris have shown that Isopropyl N-phenyl carbamate (IPC) does not depolymerize plant microtubules (MTs) but damages the microtubule-organizing centers (MTOCs). This leads to MTOC fragmentation, splitting of the spindle poles, and abnormal formation of the division spindle.[10]

Metabolism of Related Carbamates

The metabolism of the related herbicide, Propanil, provides insight into the potential metabolic pathways for phenylcarbamates. Propanil is hydrolyzed in vivo to 3,4-dichloroaniline (B118046) (3,4-DCA) and propionic acid.[2][5] The subsequent N-oxidation of 3,4-DCA is responsible for toxic effects such as methemoglobinemia.[2][5]

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not widely published. However, its primary application is as an internal standard in analytical methods. Below is a generalized workflow for its use, alongside a relevant experimental protocol for a related compound.

General Workflow for Use as an Internal Standard

A Sample Preparation B Spike with known concentration of This compound A->B Addition of Internal Standard C Extraction of Analytes B->C D LC-MS/MS or GC-MS Analysis C->D E Quantification of Target Analyte D->E Ratio of Analyte to Internal Standard Signal F Data Analysis E->F

Workflow for using a deuterated internal standard.

In Vitro Nephrotoxicity Assay for Propanil

This protocol, adapted from a study on the nephrotoxicity of Propanil, illustrates a typical in vitro toxicology experiment where a deuterated standard like this compound could be used for quantification of the parent compound.[5]

  • Cell Isolation : Isolate isolated renal cortical cells (IRCCs) from male Fischer 344 rats using a collagenase perfusion method.

  • Incubation : Incubate approximately 4 million cells/mL in flasks with vehicle (control) or varying concentrations of Propanil (e.g., 0.1, 0.5, 1.0, or 2.0 mM).

  • Atmosphere Control : Equilibrate the atmosphere with 95% O₂/5% CO₂ with shaking.

  • Duration : Continue incubations for a set period (e.g., 120 minutes) at 37°C.

  • Cytotoxicity Measurement : At the end of the incubation, take an aliquot from each flask to determine lactate (B86563) dehydrogenase (LDH) release as a measure of cytotoxicity.

  • Analysis : Centrifuge the aliquots, and analyze the supernatant. For quantification of Propanil and its metabolites, an internal standard like this compound would be added during the sample preparation for LC-MS analysis.

Signaling and Metabolic Pathways

While specific signaling pathways involving this compound are not defined, the metabolic pathway of the related herbicide Propanil is well-characterized and provides a relevant example of arylamide metabolism.

Metabolic Pathway of Propanil

Propanil undergoes hydrolysis by acylamidases to form 3,4-dichloroaniline (3,4-DCA) and propionic acid. 3,4-DCA can then be further metabolized through oxidation by cytochrome P450 enzymes.

Propanil Propanil DCA 3,4-Dichloroaniline (3,4-DCA) Propanil->DCA Hydrolysis (Acylamidase) PropionicAcid Propionic Acid Propanil->PropionicAcid OxidizedMetabolites Oxidized Metabolites (e.g., 6-hydroxy-dichloroaniline) DCA->OxidizedMetabolites Oxidation (Cytochrome P450)

Simplified metabolic pathway of Propanil.

Applications in Research and Development

The primary application of this compound is as a high-purity internal standard for the accurate quantification of Phenyl isopropylcarbamate (Propham) in various matrices, including environmental and biological samples.

The broader class of phenyl carbamates has significant relevance in medicinal chemistry and drug design. They serve as pivotal structural motifs in a wide range of pharmacologically active compounds.[3] Carbamate derivatives are utilized as prodrugs to enhance the stability and bioavailability of parent molecules.[7] Furthermore, various phenyl carbamate compounds have been investigated for their potential in treating central nervous system (CNS) disorders, movement disorders, and pain.[11][12][13] The study of deuterated analogues can provide valuable insights into the pharmacokinetics and metabolic profiles of these potential therapeutic agents.[1][2]

References

Phenyl Isopropylcarbamate-d7: A Technical Guide to Isotopic Purity and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenyl isopropylcarbamate-d7, focusing on its isotopic purity, labeling, synthesis, and analysis. This deuterated analog of Phenyl isopropylcarbamate is a valuable tool in various research and development applications, particularly as an internal standard in quantitative mass spectrometry-based assays.

Core Data Summary

The isotopic and chemical purity of this compound are critical parameters for its use as an internal standard. The following table summarizes the typical specifications for this compound.

ParameterSpecification
Isotopic Purity (Atom % D) ≥ 99%
Chemical Purity ≥ 98%
Deuterium (B1214612) Labeling Position Isopropyl group (N-1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)
CAS Number (Deuterated) 1329835-22-4
CAS Number (Unlabeled) 17614-10-7

Synthesis of this compound

The synthesis of this compound involves a standard carbamate (B1207046) formation reaction between a deuterated amine precursor and a phenyl chloroformate. The key to obtaining the desired labeled compound is the use of isopropylamine-d7 as the starting material.

Reaction Scheme:

G cluster_0 Synthesis of this compound Isopropylamine_d7 Isopropylamine-d7 Reaction Isopropylamine_d7->Reaction Phenyl_chloroformate Phenyl chloroformate Phenyl_chloroformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Product This compound Byproduct Triethylammonium chloride Reaction->Product Reaction->Byproduct

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Isopropylamine-d7 (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenyl chloroformate (1.05 equivalents) in anhydrous THF to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the quality of this compound as an internal standard. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the recommended approach for a comprehensive analysis.[1]

G cluster_1 Isotopic Purity Analysis Workflow Sample This compound Sample HRMS High-Resolution Mass Spectrometry (HRMS) Analysis Sample->HRMS NMR NMR Spectroscopy (¹H and ²H NMR) Sample->NMR Data_Analysis Data Analysis HRMS->Data_Analysis Mass Spectrum NMR->Data_Analysis NMR Spectra Isotopic_Purity Isotopic Purity Report Data_Analysis->Isotopic_Purity G cluster_2 Relationship between Purity and Application High_Purity High Isotopic Purity (≥ 99% D) Minimal_Interference Minimal Signal Interference from Isotopologues High_Purity->Minimal_Interference Accurate_Quantification Accurate and Precise Quantification Minimal_Interference->Accurate_Quantification Reliable_IS Reliable Internal Standard (IS) in MS-based Assays Accurate_Quantification->Reliable_IS

References

The Role of Phenyl Isopropylcarbamate-d7 as an Internal Standard in Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Phenyl isopropylcarbamate-d7 as an internal standard, primarily in mass spectrometry-based quantitative analysis. We will delve into the fundamental principles of isotopic dilution, the advantages of using a deuterated standard, and provide hypothetical experimental protocols and data to illustrate its application.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This highly accurate method for quantifying compounds relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The isotopically labeled standard, in this case, this compound, serves as a surrogate for the unlabeled analyte (Phenyl isopropylcarbamate).

The fundamental premise is that the deuterated internal standard will behave almost identically to the native analyte throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[1][2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the procedure.

Mechanism of Action of this compound

This compound is the deuterated analog of Phenyl isopropylcarbamate, a compound belonging to the carbamate (B1207046) class of chemicals. The "d7" designation indicates that seven hydrogen atoms in the isopropyl group of the molecule have been replaced with deuterium (B1214612) atoms, a stable, non-radioactive isotope of hydrogen.[3] This isotopic substitution is the key to its function as an internal standard.

Key characteristics contributing to its mechanism of action:

  • Chemical and Physical Equivalence: Deuterium has very similar chemical properties to hydrogen. Therefore, this compound exhibits nearly identical physicochemical properties to the unlabeled Phenyl isopropylcarbamate. This includes its solubility, polarity, and reactivity. This near-identical behavior ensures that it co-elutes with the analyte during chromatographic separation and has a similar ionization efficiency in the mass spectrometer's ion source.[1][2][4]

  • Mass Differentiation: The crucial difference lies in its mass. The seven deuterium atoms make this compound seven mass units heavier than the native compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling their simultaneous detection and quantification.

  • Correction for Analytical Variability: The primary role of this compound is to compensate for any potential variability or loss during the analytical process.[1] This includes:

    • Sample Preparation: Inefficiencies or variations in extraction, precipitation, or derivatization steps will affect both the analyte and the internal standard proportionally.

    • Chromatographic Separation: Minor fluctuations in injection volume or retention time will not impact the final quantitative result because the ratio of the two compounds is measured.

    • Mass Spectrometric Detection: Ion suppression or enhancement effects, which are common in complex biological matrices, will be minimized as both the analyte and the co-eluting internal standard are affected similarly.[1][4]

The following diagram illustrates the logical relationship between the analyte and the internal standard in a typical quantitative workflow.

G Analyte and Internal Standard Relationship cluster_sample_prep Sample Handling cluster_analysis Analysis Analyte Phenyl Isopropylcarbamate (Analyte) Sample Biological Sample Analyte->Sample IS This compound (Internal Standard) IS->Sample Spiking Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Signal Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical workflow demonstrating the parallel processing of the analyte and internal standard.

Hypothetical Experimental Protocol: Quantification of Phenyl Isopropylcarbamate in Plasma

This section outlines a detailed, albeit hypothetical, experimental protocol for the quantification of Phenyl isopropylcarbamate in a biological matrix (e.g., human plasma) using this compound as an internal standard.

3.1. Materials and Reagents

  • Phenyl Isopropylcarbamate (analyte) certified reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges

3.2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of Phenyl Isopropylcarbamate and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Phenyl Isopropylcarbamate stock solution with 50:50 methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

  • Calibration Curve and QC Samples: Spike 90 µL of blank human plasma with 10 µL of the appropriate Phenyl Isopropylcarbamate working standard solution to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.

3.3. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for sample preparation.

G Sample Preparation Workflow Start Plasma Sample (100 µL) Spike Add Internal Standard (this compound) Start->Spike Pretreat Pre-treatment (Acidification) Spike->Pretreat SPE_Load Load Sample onto SPE Pretreat->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporation to Dryness SPE_Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for solid phase extraction of plasma samples.

3.4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Phenyl Isopropylcarbamate: Hypothetical Q1/Q3 transition

      • This compound: Hypothetical Q1/Q3 transition (+7 Da)

Data Presentation

The following tables present hypothetical data that would be generated from the described experimental protocol.

Table 1: Chromatographic and Mass Spectrometric Parameters

CompoundRetention Time (min)Q1 (m/z)Q3 (m/z)
Phenyl Isopropylcarbamate2.5180.194.1
This compound2.5187.1101.1

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,5001,000,0000.0015
57,6001,020,0000.0075
1015,5001,010,0000.0153
5078,0001,030,0000.0757
100152,000990,0000.1535
500760,0001,010,0000.7525
10001,510,0001,000,0001.5100

Potential Limitations and Considerations

While deuterated internal standards are considered the gold standard, there are potential limitations to be aware of:

  • Isotopic Purity: The isotopic purity of the internal standard is crucial. Any presence of the unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte concentration.

  • Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if they are located at labile positions on the molecule. This can compromise the accuracy of the assay. Careful selection of the labeling position during the synthesis of the internal standard is important to mitigate this risk.[5]

  • Cost and Availability: The synthesis of isotopically labeled standards can be expensive and they may not be commercially available for all analytes.

Conclusion

This compound serves as an effective internal standard in quantitative mass spectrometry by leveraging the principles of isotope dilution. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it accurately tracks the analyte through the entire analytical process, thereby correcting for variations and improving the accuracy, precision, and robustness of the quantification. The ability to distinguish the internal standard from the analyte based on their mass difference in the mass spectrometer is fundamental to this technique. When used appropriately, with consideration for potential limitations, this compound and other deuterated internal standards are invaluable tools for researchers, scientists, and drug development professionals.

References

Phenyl Isopropylcarbamate-d7: A Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Phenyl isopropylcarbamate-d7. It is designed to assist researchers, scientists, and professionals in drug development in understanding the critical quality attributes of this isotopically labeled internal standard. This document outlines the key analytical data, experimental methodologies, and a representative analytical workflow.

Product Identification and Specifications

This compound is the deuterated form of Phenyl isopropylcarbamate, commonly used as an internal standard in quantitative analytical methods such as mass spectrometry. The deuterium (B1214612) labeling provides a distinct mass difference from the unlabeled analyte, enabling accurate quantification in complex matrices.

Table 1: General Product Specifications

ParameterSpecification
Chemical Name Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate
Synonyms Phenyl N-iso-Propyl-d7-carbamate, Isopropyl-d7-carbamic Acid Phenyl Ester
CAS Number 1329835-22-4
Unlabeled CAS Number 17614-10-7
Molecular Formula C₁₀H₆D₇NO₂
Molecular Weight 186.26 g/mol [1]
Appearance White to off-white solid
Storage Conditions Store at room temperature[1]
Stability Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years[1].

Table 2: Quantitative Analytical Specifications

ParameterSpecification
Chemical Purity ≥ 98%[2]
Isotopic Enrichment ≥ 99 atom % D[1]

Analytical Methodologies

A comprehensive analysis of this compound involves multiple analytical techniques to confirm its identity, purity, and isotopic enrichment. The following sections detail the typical experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Quantitative NMR (qNMR) is a powerful technique for determining the chemical purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.

  • Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

    • Transfer an aliquot of the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard 90° pulse sequence.

    • Relaxation Delay (d1) : 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans : 16 or higher to achieve an adequate signal-to-noise ratio.

    • Spectral Width : Sufficient to cover all proton signals.

  • Data Analysis :

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the chemical purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

  • MS Acquisition Parameters :

    • Ionization Mode : Positive or negative ion mode, optimized for the analyte.

    • Scan Range : A range that includes the molecular ions of the deuterated and unlabeled compound.

    • Resolution : Sufficient to resolve the isotopic peaks.

  • Data Analysis :

    • Identify the molecular ion peak corresponding to this compound.

    • Determine the isotopic distribution of the molecular ion cluster.

    • Calculate the isotopic enrichment by comparing the peak intensities of the fully deuterated species to the sum of all isotopic peaks.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC with UV detection is a standard method for assessing the chemical purity of small molecules by separating the main compound from any impurities.

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase : A gradient of water and acetonitrile (or methanol), both containing a small amount of a modifier like formic acid (0.1%).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection Wavelength : Determined by the UV absorbance maximum of Phenyl isopropylcarbamate.

  • Sample Preparation :

    • Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Data Analysis :

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the chemical purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for certifying a batch of this compound.

G Figure 1: Certificate of Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Certification A Receive Bulk Material B Sample Preparation for Analysis A->B C Identity & Structure (NMR) B->C D Isotopic Enrichment (Mass Spectrometry) B->D E Chemical Purity (HPLC, qNMR) B->E F Data Analysis & Comparison to Specifications C->F D->F E->F G Generate Certificate of Analysis F->G

Figure 1: Certificate of Analysis Workflow

G Figure 2: Purity Determination Pathways cluster_0 Chemical Purity cluster_1 Isotopic Purity A HPLC-UV Analysis C Final Purity Value A->C Area % B Quantitative NMR (qNMR) B->C Mass % D Mass Spectrometry E Isotopic Enrichment Value D->E Isotopic Distribution

Figure 2: Purity Determination Pathways

References

Commercial Suppliers and Technical Guide for Phenyl Isopropylcarbamate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Phenyl isopropylcarbamate-d7, including its commercial suppliers, key technical data, and its application as an internal standard in analytical testing. This guide also details the mechanism of action of its non-deuterated analogue, the herbicide Propham, which acts by disrupting microtubule formation during cell division.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the key information from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
LGC Standards Phenyl N-iso-Propyl-d7-carbamate1329835-22-4C₁₀D₇H₆NO₂186.25999 atom % Dmin 98%
CDN Isotopes Phenyl N-iso-Propyl-d7-carbamate1329835-22-4C₁₀D₇H₆NO₂186.2699 atom % DNot specified

Physicochemical Properties

PropertyValue
Unlabeled CAS Number 17614-10-7
Synonyms Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate, Isopropyl-d7-carbamic Acid Phenyl Ester
Storage Conditions Room temperature
Stability Stable under recommended storage conditions. Re-analysis for chemical purity is recommended after three years.

Application in Quantitative Analysis: Use as an Internal Standard

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, Propham (Isopropyl N-phenylcarbamate), in various matrices.[1][2] Deuterated standards are considered the "gold standard" in quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), due to their similar chemical and physical properties to the analyte of interest.[3] This ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, thus accurately correcting for any variations in the analytical process.[3][4]

Representative Experimental Protocol: Quantification of Propham in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard

The following is a generalized protocol for the analysis of Propham in a biological matrix, such as plasma or tissue homogenate. This protocol is based on standard bioanalytical methods employing a deuterated internal standard.

1. Sample Preparation:

  • Thaw biological samples and calibration standards on ice.

  • Aliquot 100 µL of each sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of a known concentration of this compound (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples.

  • Vortex each tube for 10 seconds to ensure thorough mixing.

2. Protein Precipitation:

  • Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

3. Supernatant Transfer and Evaporation:

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

4. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate Propham from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both Propham and this compound. The exact m/z values will need to be determined through infusion and optimization.

6. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of Propham in the unknown samples is then determined from this calibration curve.

Mechanism of Action of Propham (Unlabeled Analog)

The unlabeled form of this compound, Propham, is a carbamate (B1207046) herbicide that acts as a mitotic inhibitor in plants.[5] Its primary mechanism of action is the disruption of microtubule organization, which is essential for proper cell division (mitosis).

During normal plant cell mitosis, microtubules form a dynamic structure called the spindle apparatus, which is responsible for segregating chromosomes into two daughter cells. Propham interferes with the polymerization of tubulin, the protein subunit of microtubules.[6] This disruption prevents the formation of a functional spindle, leading to an arrest of the cell cycle and ultimately, cell death.[6]

The following diagram illustrates the key stages of plant cell mitosis and the point of interference by Propham.

G cluster_mitosis Normal Plant Cell Mitosis cluster_disruption Disruption by Propham Interphase Interphase (DNA Replication) Prophase Prophase (Chromosomes Condense, Spindle Fibers Form) Interphase->Prophase Metaphase Metaphase (Chromosomes Align at Metaphase Plate) Prophase->Metaphase Disruption Inhibition of Tubulin Polymerization Anaphase Anaphase (Sister Chromatids Separate) Metaphase->Anaphase Telophase Telophase & Cytokinesis (Two Daughter Cells Form) Anaphase->Telophase Propham Propham (Phenyl isopropylcarbamate) Propham->Disruption NoSpindle Spindle Apparatus Fails to Form Disruption->NoSpindle Arrest Mitotic Arrest (Cell Division Fails) NoSpindle->Arrest G start Biological Sample (Analyte: Propham) add_is Spike with This compound (Internal Standard) start->add_is extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification (Peak Area Ratio of Analyte to Internal Standard) analysis->quant

References

The Role of Phenyl Isopropylcarbamate-d7 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical research, particularly within drug metabolism and pharmacokinetics (DMPK), the demand for precision, accuracy, and reliability is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the gold standard for quantitative bioanalysis. Phenyl isopropylcarbamate-d7, the deuterium-labeled analogue of Phenyl isopropylcarbamate, serves as a critical tool in this domain. Its chemical properties, virtually identical to its unlabeled counterpart, yet distinguishable by mass, allow it to be an ideal internal standard. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, supported by detailed experimental protocols and quantitative data.

Core Application: Internal Standard in Quantitative Analysis

This compound's primary role in research is as an internal standard for the accurate quantification of Phenyl isopropylcarbamate or structurally similar carbamate (B1207046) compounds in complex matrices such as plasma, urine, and tissue homogenates.[1][2] The use of a deuterated internal standard is crucial for mitigating variability introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[3][4] By co-eluting with the analyte of interest and exhibiting similar ionization behavior, this compound effectively compensates for matrix effects, a common source of analytical error.[3]

Advantages of Using a Deuterated Internal Standard:
  • Improved Accuracy and Precision: Minimizes the impact of sample-to-sample variations in extraction recovery and matrix-induced ion suppression or enhancement.[2][3]

  • Enhanced Method Robustness: Leads to more reliable and reproducible results across different batches and analytical runs.[4]

  • Correction for Analyte Degradation: If the analyte degrades during sample processing, the deuterated standard will likely degrade at a similar rate, allowing for accurate quantification of the original concentration.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of carbamates using deuterated internal standards. While specific values for Phenyl isopropylcarbamate may vary depending on the specific matrix and instrumentation, these examples provide a representative overview of the performance that can be expected.

Table 1: Typical LC-MS/MS Method Parameters for Carbamate Analysis

ParameterTypical Value/Condition
LC Column C18 or similar reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) or Methanol
Gradient Gradient elution, optimized for separation
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

Table 2: Representative MRM Transitions for a Carbamate Analyte and its d7-Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenyl isopropylcarbamate180.194.115
This compound187.194.115

Note: The product ion for both the analyte and the internal standard can be the same, representing a common fragment (e.g., the phenyl portion of the molecule). The specificity is maintained by the different precursor masses.

Table 3: Performance Characteristics of a Validated Bioanalytical Method Using a Deuterated Carbamate Internal Standard

ParameterTypical Performance Metric
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal, compensated by IS
Recovery > 80%

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma or Serum)

This protocol is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.

  • Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound (e.g., at 100 ng/mL in methanol) to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Sample Injection: Inject the prepared sample.

  • Chromatographic Separation: Separate the analyte and internal standard from other matrix components using a suitable gradient elution program.

  • Mass Spectrometric Detection: Detect the analyte and internal standard using the optimized MRM transitions (as exemplified in Table 2).

  • Data Acquisition and Processing: Acquire and process the data using the instrument's software. Calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratios from a calibration curve prepared in the same biological matrix.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Spike with Phenyl isopropylcarbamate-d7 sample->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: A generalized workflow for the quantitative analysis of an analyte using this compound as an internal standard, from sample preparation to LC-MS/MS analysis.

Predicted Metabolic Pathway of Phenyl Isopropylcarbamate

While a definitive metabolic pathway for Phenyl isopropylcarbamate in humans has not been extensively published, a predicted pathway can be inferred from studies on structurally similar carbamates, such as diethofencarb (B33107).[5] The primary metabolic transformations are expected to involve hydrolysis of the carbamate bond and oxidation of the isopropyl and phenyl moieties.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Phenyl isopropylcarbamate hydrolysis Hydrolysis parent->hydrolysis Carbamate Esterase oxidation_isopropyl Isopropyl Oxidation parent->oxidation_isopropyl CYP450 oxidation_phenyl Phenyl Ring Hydroxylation parent->oxidation_phenyl CYP450 hydrolysis_products Aniline + Isopropanol + CO2 hydrolysis->hydrolysis_products oxidized_isopropyl_metabolite Hydroxylated Isopropyl Metabolite oxidation_isopropyl->oxidized_isopropyl_metabolite oxidized_phenyl_metabolite Hydroxylated Phenyl Metabolite oxidation_phenyl->oxidized_phenyl_metabolite conjugation Conjugation (e.g., Glucuronidation, Sulfation) oxidized_phenyl_metabolite->conjugation conjugated_metabolite Conjugated Metabolites (Excretable) conjugation->conjugated_metabolite

References

Methodological & Application

Application Notes and Protocols for Phenyl Isopropylcarbamate-d7 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to both the calibration standards and the unknown samples. This practice allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of the quantification.

Deuterated compounds, such as Phenyl isopropylcarbamate-d7, are considered the "gold standard" for use as internal standards in mass spectrometry-based methods. The deuterium-labeled internal standard co-elutes with the unlabeled analyte and behaves nearly identically during sample extraction, derivatization, and chromatographic separation. However, it can be distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z). This allows for precise ratiometric quantification, effectively minimizing matrix effects and other sources of analytical error.

This compound is the deuterated analog of Phenyl isopropylcarbamate (Propham), a widely used herbicide and potato sprout inhibitor. Therefore, this compound is an ideal internal standard for the quantitative analysis of Propham and structurally related carbamate (B1207046) pesticides in various matrices, including food, environmental, and biological samples.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard like this compound in conjunction with GC-MS is a form of Isotope Dilution Mass Spectrometry (IDMS). The fundamental principle of this technique is the addition of a known amount of the isotopically labeled standard to the sample before any sample processing steps. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Any losses of the analyte during sample preparation or injection will be accompanied by a proportional loss of the internal standard, thus the ratio of their signals remains constant.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample containing Analyte (A) Spike Add known amount of Internal Standard (IS-d7) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction Extract Final Extract (A + IS-d7) Extraction->Extract Injection Injection into GC Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration (Area_A / Area_IS-d7) Detection->Peak_Integration Calibration Calibration Curve (Ratio vs. Concentration) Peak_Integration->Calibration Quantification Quantification of Analyte in Sample Calibration->Quantification

Figure 1: General workflow for quantitative analysis using a deuterated internal standard with GC-MS.

Experimental Protocols

This section provides a detailed protocol for the determination of Propham in a food matrix (e.g., potatoes) using this compound as an internal standard, based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

Materials and Reagents
  • Standards:

    • Propham (analytical standard, >99% purity)

    • This compound (isotopic purity >99%)

  • Solvents:

  • Reagents:

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • Graphitized carbon black (GCB)

    • C18 sorbent

    • Deionized water

Standard Solutions Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Propham and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with ethyl acetate. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL):

    • Dilute the primary stock solutions with ethyl acetate to obtain an intermediate concentration of 10 µg/mL for both Propham and this compound.

  • Working Calibration Standards:

    • Prepare a series of calibration standards by diluting the intermediate Propham standard solution with toluene to achieve concentrations ranging from 10 to 500 ng/mL.

    • Spike each calibration standard with the this compound intermediate solution to a final concentration of 100 ng/mL.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., potato) using a high-speed blender.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution (final concentration of 100 ng/g).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 150 mg C18 (for samples with low fat and pigment content). For samples with higher pigment content, GCB can be included.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract to a clean vial.

    • The sample is now ready for GC-MS analysis.

Start 10g Homogenized Sample Add_ACN Add 10 mL Acetonitrile Start->Add_ACN Spike_IS Spike with Phenyl isopropylcarbamate-d7 Add_ACN->Spike_IS Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Spike_IS->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 6 mL Supernatant Centrifuge1->Transfer_Supernatant dSPE_Cleanup d-SPE Cleanup (MgSO4, PSA, C18) Transfer_Supernatant->dSPE_Cleanup Vortex Vortex (30 sec) dSPE_Cleanup->Vortex Centrifuge2 Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge2 Final_Extract Transfer 1 mL to Vial for GC-MS Analysis Centrifuge2->Final_Extract

Figure 2: QuEChERS sample preparation workflow.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of Propham. These should be optimized for the specific instrument being used.

GC Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temp: 70°C (hold 2 min), Ramp: 25°C/min to 150°C, Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
MS Parameter Condition
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 minutes
Quantification Ion (Propham) m/z 179 (M+)
Qualifier Ions (Propham) m/z 137, m/z 105
Quantification Ion (this compound) m/z 186 (M+)
Qualifier Ion (this compound) m/z 144

Data Presentation and Analysis

The quantification of Propham is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Calibration Curve Data
Concentration (ng/mL) Propham Area IS-d7 Area Area Ratio (Propham/IS-d7)
1015,230150,5000.101
2538,150151,2000.252
5076,500150,8000.507
100153,200151,5001.011
250380,500150,9002.522
500758,900151,1005.022

The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of >0.995 being acceptable.

Method Validation Data

The following table summarizes typical method validation parameters.

Parameter Result
Linearity (R²) > 0.998
Limit of Detection (LOD) 2 ng/g
Limit of Quantification (LOQ) 5 ng/g
Recovery (at 10, 50, and 100 ng/g) 85 - 105%
Precision (RSD%) < 10%

Signaling Pathways and Logical Relationships

The logical relationship for quantification using an internal standard can be visualized as follows:

Analyte_Response Analyte (Propham) Peak Area (A_analyte) Ratio Response Ratio (A_analyte / A_IS) Analyte_Response->Ratio IS_Response Internal Standard (IS-d7) Peak Area (A_IS) IS_Response->Ratio Calibration_Curve {Calibration Curve Ratio vs. Concentration} Ratio->Calibration_Curve Concentration {Analyte Concentration in Sample} Calibration_Curve->Concentration

Figure 3: Logical relationship for internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Propham and related carbamate compounds by GC-MS. The isotope dilution approach effectively compensates for variations in sample preparation and instrument response, leading to high precision and accuracy. The detailed protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for routine monitoring and research applications.

Application Note: High-Throughput Analysis of Carbamate Pesticide Residues in Agricultural Products using Phenyl isopropylcarbamate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamate (B1207046) pesticides are a widely utilized class of insecticides in agriculture due to their high effectiveness and biodegradability. However, their potential toxicity necessitates stringent monitoring of their residue levels in food products to ensure consumer safety. This application note details a robust and sensitive method for the quantitative analysis of carbamate pesticide residues in various agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Phenyl isopropylcarbamate-d7 is used as an internal standard. This deuterated analog of a core carbamate structure closely mimics the behavior of the target analytes during sample extraction and ionization, providing reliable quantification.

This method is intended for researchers, scientists, and professionals in the food safety and drug development industries requiring a validated procedure for the determination of carbamate residues.

Analytical Method

The analytical workflow consists of sample homogenization, followed by a QuEChERS-based extraction and cleanup, and subsequent analysis by LC-MS/MS. This compound is introduced at the beginning of the sample preparation process to compensate for matrix effects and variations in extraction recovery.

Key Materials and Instrumentation
  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (ACN), Water (H₂O), Methanol (MeOH) - all LC-MS grade

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. A working internal standard solution of 10 µg/mL is then prepared by diluting the stock solution with acetonitrile. Calibration standards containing the target carbamate pesticides are prepared in a series of concentrations, with each standard being fortified with the internal standard working solution to a final concentration of 100 ng/mL.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10 g of a representative, homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube. For dry samples like grains, use 2 g of the sample and add 8 mL of water, allowing it to rehydrate for 30 minutes.[1]

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each carbamate pesticide and the internal standard.

Quantitative Data

The following tables summarize the performance of the method for the analysis of representative carbamate pesticides in a fruit matrix (e.g., grapes).

Table 1: Method Validation Parameters for Selected Carbamate Pesticides

CarbamateLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Aldicarb0.51.5
Carbofuran0.31.0
Methomyl0.82.5
Propoxur0.41.2
Carbaryl0.62.0

Table 2: Recovery and Precision Data at Different Spiking Levels

CarbamateSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%) (n=6)
Aldicarb1095.24.8
5098.13.5
Carbofuran1092.85.1
5096.53.9
Methomyl1090.56.2
5094.24.5
Propoxur1098.73.2
50101.52.8
Carbaryl1096.34.1
5099.83.3

Experimental Workflow Diagram

Carbamate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenized Sample (10g) Spike 2. Spike with Phenyl isopropylcarbamate-d7 Sample->Spike Extract 3. Add Acetonitrile & Shake Spike->Extract Salt_Out 4. Add MgSO4/NaCl & Shake Extract->Salt_Out Centrifuge1 5. Centrifuge Salt_Out->Centrifuge1 dSPE 6. dSPE Cleanup (PSA/MgSO4) Centrifuge1->dSPE Transfer Supernatant Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Filter 8. Filter Supernatant Centrifuge2->Filter Transfer Supernatant LC_MSMS LC-MS/MS Analysis (MRM Mode) Filter->LC_MSMS Inject Quantification Quantification using Internal Standard Calibration LC_MSMS->Quantification Report Final Report Quantification->Report

Caption: Workflow for Carbamate Pesticide Residue Analysis.

Conclusion

The described method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of carbamate pesticide residues in agricultural commodities. The use of a deuterated internal standard is critical for correcting matrix-induced signal suppression or enhancement and variations in sample preparation, leading to highly accurate and precise results. The QuEChERS sample preparation protocol is efficient and cost-effective, making this method suitable for routine monitoring in food safety laboratories.

References

Application Notes and Protocols for the Analysis of Phenyl Isopropylcarbamate-d7 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of phenyl isopropylcarbamate (Propham) in various environmental matrices, employing Phenyl isopropylcarbamate-d7 (IPC-d7) as an internal standard for isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of environmental contaminants, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Introduction

Phenyl isopropylcarbamate, commonly known as Propham, is a selective herbicide and plant growth regulator. Its presence in environmental compartments such as water, soil, and sediment is a subject of regulatory monitoring and environmental research. Accurate and precise quantification of Propham is crucial for assessing its environmental fate and potential risks. Isotope dilution mass spectrometry, using a deuterated analog like this compound, offers a robust and reliable analytical approach. This internal standard mimics the chemical behavior of the target analyte throughout the extraction, cleanup, and analysis process, leading to improved accuracy and precision.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the analytical methods described in this document. The data is based on typical performance characteristics for the analysis of carbamate (B1207046) pesticides using isotope dilution GC-MS/MS and LC-MS/MS.

Table 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Performance

ParameterWaterSoilSediment
AnalyteProphamProphamPropham
Internal StandardThis compoundThis compoundThis compound
Limit of Detection (LOD)0.01 µg/L0.1 µg/kg0.1 µg/kg
Limit of Quantitation (LOQ)0.03 µg/L0.3 µg/kg0.3 µg/kg
Recovery (%)90-110%85-115%80-120%
Relative Standard Deviation (RSD)< 10%< 15%< 15%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterWaterSoilSediment
AnalyteProphamProphamPropham
Internal StandardThis compoundThis compoundThis compound
Limit of Detection (LOD)0.005 µg/L0.05 µg/kg0.05 µg/kg
Limit of Quantitation (LOQ)0.015 µg/L0.15 µg/kg0.15 µg/kg
Recovery (%)95-105%90-110%85-115%
Relative Standard Deviation (RSD)< 5%< 10%< 10%

Experimental Protocols

Sample Preparation

3.1.1. Water Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of Propham from surface water and groundwater samples.

  • Materials:

    • 1 L amber glass bottles

    • Glass fiber filters (0.7 µm)

    • SPE cartridges (e.g., C18, 500 mg, 6 mL)

    • SPE manifold

    • Methanol (pesticide residue grade)

    • Dichloromethane (pesticide residue grade)

    • Ethyl acetate (B1210297) (pesticide residue grade)

    • Anhydrous sodium sulfate (B86663)

    • Concentrator tubes

    • Nitrogen evaporator

  • Procedure:

    • Collect a 1 L water sample in an amber glass bottle.

    • If the sample contains suspended solids, filter it through a glass fiber filter.

    • Spike the filtered water sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution).

    • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • After loading, dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes from the cartridge with two 5 mL portions of a dichloromethane-ethyl acetate mixture (1:1, v/v).

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

3.1.2. Soil and Sediment Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol provides a rapid and efficient method for the extraction of Propham from soil and sediment samples.[1][2]

  • Materials:

    • 50 mL polypropylene (B1209903) centrifuge tubes

    • High-speed centrifuge

    • Acetonitrile (B52724) (pesticide residue grade)

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Graphitized carbon black (GCB) - for highly pigmented samples

  • Procedure:

    • Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of this compound solution.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

    • Transfer an aliquot of the acetonitrile supernatant to a clean-up tube containing 150 mg of PSA and 50 mg of C18 (and 50 mg of GCB if necessary).

    • Vortex the clean-up tube for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The supernatant is ready for analysis. For GC-MS, a solvent exchange to a more suitable solvent like ethyl acetate may be beneficial.

Instrumental Analysis

3.2.1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program: 70°C (hold for 2 min), ramp to 180°C at 25°C/min, then to 280°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Propham): Precursor ion: 179, Product ions: 93 (quantifier), 137 (qualifier).[3]

    • MRM Transitions (this compound): Precursor ion: 186, Product ions: 100 (quantifier), 144 (qualifier) - Note: These are predicted transitions and should be optimized.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Parameters: Optimized for the specific instrument.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Propham): Precursor ion: 180.1 [M+H]+, Product ions: 94.1 (quantifier), 138.1 (qualifier).

    • MRM Transitions (this compound): Precursor ion: 187.1 [M+H]+, Product ions: 101.1 (quantifier), 145.1 (qualifier) - Note: These are predicted transitions and should be optimized.

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Sample Spike_Water Spike with This compound Water->Spike_Water Soil Soil/Sediment Sample Spike_Soil Spike with This compound Soil->Spike_Soil SPE Solid-Phase Extraction (SPE) Spike_Water->SPE GCMS GC-MS/MS Analysis SPE->GCMS LCMS LC-MS/MS Analysis SPE->LCMS QuEChERS QuEChERS Extraction and Clean-up Spike_Soil->QuEChERS QuEChERS->GCMS QuEChERS->LCMS Quant Quantification using Isotope Dilution GCMS->Quant LCMS->Quant Report Reporting Quant->Report signaling_pathway Analyte Propham (Analyte) Extraction Extraction & Clean-up Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Analysis MS Detection Extraction->Analysis Ratio Analyte/IS Ratio Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application of Phenyl Isopropylcarbamate-d7 in Food Safety Testing for Propham Residues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl isopropylcarbamate, commonly known as Propham, is a carbamate (B1207046) herbicide and plant growth regulator used to control sprouting in stored potatoes and for selective pre-emergence control of grassy and broadleaf weeds in various crops. Due to its potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for Propham in food products. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety. The use of a stable isotope-labeled internal standard, such as Phenyl isopropylcarbamate-d7 (Propham-d7), is the gold standard for achieving high accuracy and precision in the quantitative analysis of Propham residues by mass spectrometry. This application note details the use of Propham-d7 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Propham in food matrices, particularly potatoes.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled version of the analyte (in this case, Propham-d7) as an internal standard.[1] This internal standard is chemically identical to the analyte of interest (Propham) but has a different mass due to the isotopic substitution. By adding a known quantity of Propham-d7 to the sample at the beginning of the analytical process, any variations or losses during sample preparation, extraction, and analysis will affect both the analyte and the internal standard equally. The ratio of the signal of the native analyte to that of the isotopically labeled internal standard is used for quantification, thereby compensating for matrix effects and improving the accuracy and precision of the results.

Analytical Methodology

The determination of Propham residues in food samples using Propham-d7 as an internal standard typically involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of Propham in food samples using Propham-d7 as an internal standard is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Homogenized Food Sample (e.g., Potato) Spike Spike with Propham-d7 Internal Standard Sample->Spike Addition of IS Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Extraction Cleanup Dispersive Solid-Phase Extraction (dSPE) Cleanup Extraction->Cleanup Purification LCMS LC-MS/MS Analysis Cleanup->LCMS Injection Data Data Acquisition and Processing LCMS->Data Detection Quant Quantification using Analyte/IS Ratio Data->Quant Calculation

Figure 1: General workflow for the analysis of Propham in food using Propham-d7.

Detailed Experimental Protocols

Reagents and Materials
Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Propham and Propham-d7 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Propham by serial dilution of the stock solution with a suitable solvent (e.g., acetonitrile/water).

  • Internal Standard Spiking Solution: Prepare a working solution of Propham-d7 at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., potatoes).

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the Propham-d7 internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute. Add the QuEChERS extraction salts, cap, and shake vigorously for another 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing PSA and C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientOptimized for separation of Propham
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsSee Table 2
Dwell Time100 ms
Collision GasArgon

Table 2: MRM Transitions for Propham and Propham-d7

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Propham180.1138.0120.0Optimized for instrument
Propham-d7187.1145.093.1Optimized for instrument

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Performance

The use of Propham-d7 as an internal standard significantly improves the quantitative performance of the method. The following table summarizes typical validation data for the analysis of Propham in potatoes.

Table 3: Method Validation Data for Propham in Potatoes

ParameterResult
Linearity (R²)> 0.995
Limit of Quantification (LOQ)0.01 mg/kg
Recovery (at 0.01, 0.05, and 0.1 mg/kg)85-110%
Precision (RSDr at 0.01, 0.05, and 0.1 mg/kg)< 15%
Matrix EffectCompensated by Internal Standard

Signaling Pathways and Logical Relationships

The logical relationship in the analytical process, from sample to result, is crucial for understanding the role of the internal standard.

logical_relationship cluster_process Analytical Process cluster_result Final Result Propham_in_Matrix Propham in Food Matrix Extraction Extraction & Cleanup Propham_in_Matrix->Extraction IS_in_Matrix Propham-d7 in Food Matrix IS_in_Matrix->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Propham_Signal Propham Signal (Area) MS_Detection->Propham_Signal IS_Signal Propham-d7 Signal (Area) MS_Detection->IS_Signal Ratio Ratio (Propham Area / Propham-d7 Area) Propham_Signal->Ratio IS_Signal->Ratio Concentration Calculated Propham Concentration Ratio->Concentration

Figure 2: Logical flow of isotope dilution analysis for Propham.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Propham residues in food samples provides a robust and reliable method for ensuring food safety. The isotope dilution technique effectively compensates for matrix-induced signal suppression or enhancement and variations in sample preparation, leading to highly accurate and precise quantification. The detailed protocol provided herein can be adapted by food safety laboratories for the routine monitoring of Propham residues in various food commodities.

References

Application Notes and Protocols for the Analysis of Biological Matrices Using Phenyl Isopropylcarbamate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, such as Phenyl isopropylcarbamate-d7, is considered the gold standard in quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the analysis of a target analyte (e.g., Phenyl isopropylcarbamate) in biological matrices.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The foundational technique underpinning the use of deuterated internal standards is Isotope Dilution Mass Spectrometry (IDMS).[1] This method relies on the addition of a known quantity of an isotopically enriched version of the analyte, in this case, this compound, to the sample at the beginning of the analytical process.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same processing variations, such as extraction losses, injection volume variability, and matrix effects (ion suppression or enhancement).[1][2][3] The mass spectrometer can distinguish between the native analyte and the heavier deuterated internal standard based on their different mass-to-charge ratios (m/z).[1] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[1]

Advantages of Using this compound as an Internal Standard

The use of a deuterated internal standard like this compound offers several key advantages in bioanalysis:

  • Co-elution with the Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte, ensuring both compounds experience identical matrix effects simultaneously.[1][4]

  • Similar Physicochemical Properties: Being chemically identical, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte, thereby correcting for variations in sample preparation and analysis.[2][4]

  • Improved Assay Robustness: The use of a stable isotope-labeled internal standard enhances the ruggedness and reliability of the bioanalytical method, reducing assay rejection rates.[4]

  • Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards.[3]

Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific analyte and biological matrix of interest.

Materials and Reagents
  • Analyte: Phenyl isopropylcarbamate (or other relevant analyte)

  • Internal Standard: this compound

  • Biological Matrix: Human plasma (or other relevant matrix, e.g., urine, tissue homogenate)

  • Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, formic acid

  • Sample Preparation Reagents: Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) or solid-phase extraction (SPE) cartridges and corresponding solvents.

  • Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, autosampler vials, LC-MS/MS system.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Phenyl isopropylcarbamate and this compound into separate volumetric flasks.

    • Dissolve in methanol to the final volume and vortex to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol/water mixture to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 methanol/water mixture.

  • Calibration Standards and Quality Control Samples:

    • Spike blank biological matrix with the appropriate analyte working standard solutions to create calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

    • Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of each standard, QC, and unknown sample into separate microcentrifuge tubes.[1]

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube, except for blank samples.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenyl isopropylcarbamate: e.g., m/z 180.1 -> 93.1

    • This compound: e.g., m/z 187.1 -> 100.1

Data Presentation

The following tables represent hypothetical data from a validation experiment.

Table 1: Calibration Curve for Phenyl isopropylcarbamate in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,520150,0000.0101
57,650152,0000.0503
1015,100149,0000.1013
5075,800151,0000.5020
100152,000150,5001.0099
500760,000151,2005.0265
10001,515,000150,80010.0464
Regression y = 0.0101x + 0.0001 R² = 0.9998

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium300305.1101.73.2
High800792.899.12.8

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Add Internal Standard Extraction Protein Precipitation or SPE Spike_IS->Extraction Extract Final Extract Extraction->Extract LC_MS LC-MS/MS System Extract->LC_MS Inject Data_Acq Data Acquisition (MRM Mode) LC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Ratio Calculate Response Ratio (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Final Concentration Quant->Result

Caption: Bioanalytical workflow using a deuterated internal standard.

Isotope_Dilution Analyte Analyte (Native) Sample Sample Analyte->Sample IS Internal Standard (Deuterated) IS->Sample MS Mass Spectrometer Sample->MS Analysis Ratio Response Ratio MS->Ratio Detection

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart or structurally similar compounds in biological matrices. Its use, in conjunction with LC-MS/MS and the principles of isotope dilution, allows for the development of highly accurate, precise, and robust bioanalytical methods. The protocols and data presented herein provide a comprehensive framework for researchers to develop and validate their own assays, ensuring high-quality data in drug development and other scientific research.

References

Application Note: High-Accuracy Quantification of Propham in Water Using Phenyl Isopropylcarbamate-d7 and Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust and highly accurate method for the quantitative analysis of the herbicide Propham (Phenyl isopropylcarbamate) in various water matrices. The protocol leverages the power of isotope dilution mass spectrometry (IDMS) with Phenyl isopropylcarbamate-d7 as an internal standard. IDMS is a premier analytical technique that corrects for sample matrix effects, variations in sample preparation recovery, and instrument instability, leading to highly precise and accurate measurements.[1][2][3] This makes it particularly suitable for the analysis of trace contaminants in complex environmental samples.

This compound is the deuterated analog of Propham, making it an ideal internal standard as it co-elutes with the target analyte and exhibits nearly identical chemical and physical behavior during sample extraction, cleanup, and ionization. This protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for the sensitive and selective analysis of organic micropollutants in water.

Analyte and Internal Standard Properties

A clear understanding of the physicochemical properties of both the target analyte (Propham) and the internal standard (this compound) is crucial for method development and optimization.

PropertyPhenyl isopropylcarbamate (Propham)This compound
Synonyms Isopropyl N-phenylcarbamate, Propan-2-yl phenylcarbamatePhenyl N-iso-Propyl-d7-carbamate
CAS Number 122-42-9[4]1329835-22-4[5]
Molecular Formula C₁₀H₁₃NO₂C₁₀H₆D₇NO₂
Molecular Weight 179.22 g/mol [6]186.26 g/mol
Water Solubility 179 mg/L at 25 °C[6]Not specified, expected to be similar to Propham
Appearance Colorless crystalline solid[6]Not specified, likely a solid

Experimental Protocol: Determination of Propham in Water by SPE and LC-MS/MS

This protocol outlines the necessary steps for sample preparation, instrumental analysis, and data processing for the quantification of Propham in water samples using this compound as an internal standard.

Materials and Reagents
  • Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (or acetic acid), ammonium (B1175870) acetate (B1210297) (or other suitable mobile phase modifiers).

  • Standards:

    • Propham analytical standard.

    • This compound analytical standard.

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase cartridges suitable for the extraction of non-polar to moderately polar compounds from water (e.g., C18 or polymeric sorbents).

  • Water Samples: Environmental water samples (e.g., river water, groundwater, wastewater effluent).

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Propham and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions 1:100 with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the intermediate Propham stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from sub-ng/L to µg/L levels, depending on the expected sample concentrations and instrument sensitivity.

    • Spike each calibration standard with a constant concentration of the this compound intermediate stock solution. The final concentration of the internal standard should be in the mid-range of the calibration curve.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Spiking: To a known volume of the water sample (e.g., 100-500 mL), add a precise amount of the this compound intermediate stock solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with reagent water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the retained analytes with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution using water and methanol or acetonitrile, both modified with a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for carbamate (B1207046) pesticides.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both Propham and this compound for quantification and confirmation. The specific precursor and product ions will need to be determined by infusing the individual standard solutions into the mass spectrometer. For Propham, a potential precursor ion is [M+H]⁺ at m/z 180.1.[6]

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Propham to the peak area of this compound against the concentration of Propham in the calibration standards.

  • Quantification: Calculate the concentration of Propham in the water samples using the calibration curve and the measured peak area ratios from the sample analyses. The use of the isotope-labeled internal standard corrects for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during ionization.

Experimental Workflow Diagram

experimental_workflow Figure 1: Experimental Workflow for Propham Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Water Sample Collection spike Spike with Phenyl isopropylcarbamate-d7 sample->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution and Concentration spe->elute reconstitute Reconstitution elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject calibration Calibration Curve Generation lcms->calibration Data Acquisition quantification Quantification of Propham calibration->quantification

Caption: Figure 1: Workflow for the analysis of Propham in water samples.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship Figure 2: Rationale for Isotope Dilution Mass Spectrometry cluster_analyte Target Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_result Final Result analyte Propham extraction Extraction & Cleanup analyte->extraction is This compound is->extraction lc_separation LC Separation extraction->lc_separation Co-elution ms_detection MS Detection lc_separation->ms_detection result Accurate Quantification ms_detection->result Ratio Measurement

Caption: Figure 2: The principle of using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a highly accurate and reliable approach for the quantification of Propham in water. This protocol minimizes the impact of matrix effects and procedural errors, ensuring high-quality data for environmental monitoring, water quality assessment, and regulatory compliance. The detailed methodology presented here can be adapted and validated for specific laboratory instrumentation and water matrices.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Phenyl Isopropylcarbamate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Phenyl isopropylcarbamate-d7 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is the deuterated form of Phenyl isopropylcarbamate. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since its chemical and physical properties are nearly identical to the analyte of interest (the non-deuterated form), it is expected to co-elute and experience similar matrix effects, allowing for accurate correction of signal variations during sample preparation and analysis.[1]

Q2: What are matrix effects, and how can they affect my results?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[2][3] These effects can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to an underestimation of its concentration. This is the more common phenomenon.[3][4]

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of its concentration.[3][4]

Matrix effects can lead to poor accuracy, imprecision, and non-linearity in analytical methods.[2] Phospholipids are a common cause of matrix effects in biological samples.[5]

Q3: I am observing poor precision and inaccurate quantification despite using this compound. What could be the cause?

Even with a deuterated internal standard, inaccurate results can occur due to "differential matrix effects."[1][6] This happens when the analyte and the internal standard experience different degrees of ion suppression or enhancement. A common reason for this is a slight chromatographic separation between the analyte and this compound, known as the "isotope effect," which exposes them to different matrix components as they elute.[1][7]

Q4: How can I determine if my assay is suffering from matrix effects?

There are two primary experimental approaches to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][8][9]

  • Post-Extraction Spike Analysis: This quantitative method compares the analyte response in a clean solvent to the response in a blank matrix extract spiked with the analyte at the same concentration.[4][8][10]

Q5: My this compound internal standard appears to be providing inadequate correction for matrix effects. What are the troubleshooting steps?

If you suspect inadequate correction, a systematic approach is necessary. The following diagram outlines a logical workflow for troubleshooting these issues.

A Inconsistent Results Observed (Poor Accuracy/Precision) B Step 1: Verify Analyte and IS Co-elution A->B C Overlay Chromatograms of Analyte and IS B->C D Are Peaks Perfectly Co-eluting? C->D E Step 2: Quantify Matrix Effect D->E Yes I Step 4: Optimize Chromatography D->I No F Perform Post-Extraction Spike Experiment E->F G Is Matrix Effect > 15%? F->G H Step 3: Optimize Sample Preparation G->H Yes J Problem Resolved G->J No H->I K Consider Alternative IS (e.g., ¹³C-labeled) H->K I->J

Caption: Troubleshooting workflow for matrix effect issues.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and addressing matrix effects when using this compound.

Objective: To quantitatively assess the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Phenyl isopropylcarbamate (analyte) and this compound (IS) in a clean solvent (e.g., methanol (B129727) or mobile phase).

    • Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma, urine) is extracted first, and then the extract is spiked with the analyte and IS at the same concentration as Set A.[6]

    • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and IS before the extraction process. This set is used to determine recovery.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Effect: The matrix effect is calculated as a percentage using the following formula:

    Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100[4]

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[4]

    • A value > 100% indicates ion enhancement.[4]

Data Interpretation:

The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.

Sample SetAnalyte Peak AreaIS (d7) Peak AreaAnalyte Matrix Effect (%)IS (d7) Matrix Effect (%)
Set A (Neat) 2,500,0002,650,000N/AN/A
Set B (Post-Spike) 1,250,0002,120,00050%80%

In this example, the analyte experiences significant ion suppression (50%), while the deuterated internal standard is less affected (80%). This differential matrix effect would lead to an overestimation of the analyte concentration.

Objective: To qualitatively identify retention time regions with ion suppression or enhancement.

Methodology:

  • Set up the Infusion: Use a T-junction to introduce a constant flow of a solution containing the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[1]

  • Establish a Stable Baseline: Infuse the solution until a stable signal is observed for both compounds.

  • Inject Blank Matrix Extract: Inject a prepared blank matrix extract onto the LC column.

  • Monitor the Signal: Any dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.

By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[1]

cluster_0 LC System cluster_1 Infusion System LC Pump LC Pump Autosampler Autosampler LC Pump->Autosampler Column Column Autosampler->Column T-Junction T-Junction Column->T-Junction Syringe Pump Syringe Pump (Analyte + IS Solution) Syringe Pump->T-Junction Mass Spectrometer Mass Spectrometer T-Junction->Mass Spectrometer

Caption: Experimental setup for post-column infusion.
Corrective Actions

If significant or differential matrix effects are confirmed, consider the following corrective actions:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): SPE can be more selective than simple protein precipitation and can effectively remove interfering components like phospholipids.[4][5]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to protein precipitation.

    • Specialized Phospholipid Removal Plates/Cartridges: Products like HybridSPE are designed to specifically target and remove phospholipids.[8]

  • Optimize Chromatographic Conditions:

    • Modify Mobile Phase: Adjusting the organic solvent, pH, or additives can help separate the analyte from matrix interferences.[11]

    • Change Gradient Profile: A shallower gradient can improve the resolution between the analyte and co-eluting matrix components.

    • Use a Different Column: A column with a different stationary phase chemistry may provide better separation.

  • Ensure Analyte and IS Co-elution:

    • If a chromatographic isotope effect is observed, adjusting the chromatographic conditions (e.g., temperature, mobile phase) may help to achieve better co-elution.[6] Complete co-elution is critical for the internal standard to accurately compensate for matrix effects.[7]

By systematically evaluating and addressing the potential causes of matrix effects, researchers can develop robust and reliable analytical methods using this compound and other deuterated internal standards.

References

Technical Support Center: Phenyl Isopropylcarbamate-d7 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Phenyl isopropylcarbamate-d7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS analysis?

This compound is the deuterated form of Phenyl isopropylcarbamate (also known as Propham). In liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are ideal internal standards.[1] They are chemically almost identical to the non-labeled analyte, meaning they behave similarly during sample preparation and chromatographic separation.[2] However, the difference in mass due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.[1]

Q2: What are the typical starting LC-MS parameters for analyzing this compound?

For small molecules like Phenyl isopropylcarbamate, reversed-phase liquid chromatography is the most common approach.[3] A C8 or C18 column is generally a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[3][4]

Q3: Which ionization mode is best for this compound?

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of carbamates and similar small molecules.[5] Phenyl isopropylcarbamate contains a nitrogen atom that can be readily protonated to form a positive ion, [M+H]⁺.

Q4: What are the expected precursor and product ions for Phenyl isopropylcarbamate and its d7 analog?

  • Phenyl isopropylcarbamate (Propham): The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 180.1. Common product ions result from the fragmentation of the carbamate (B1207046) linkage.

  • This compound: The deuterated analog has the isopropyl group labeled with seven deuterium atoms. Therefore, its protonated molecule [M+H]⁺ will have an m/z of 187.1 (180.1 + 7). The fragmentation pattern is expected to be similar to the non-deuterated form, with a corresponding mass shift in fragments containing the deuterated isopropyl group.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Mismatch between the sample solvent and the initial mobile phase composition.

    • Solution: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. If possible, dissolve the sample directly in the initial mobile phase.

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Adjust the pH of the mobile phase by modifying the concentration of additives like formic acid. This can help to suppress unwanted interactions.[6]

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal ionization source parameters.

    • Solution: Optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These parameters can be tuned by infusing a standard solution of the analyte directly into the mass spectrometer.[7]

  • Possible Cause: Inefficient fragmentation (in MS/MS).

    • Solution: Optimize the collision energy for each precursor-to-product ion transition (MRM). The optimal collision energy is the value that produces the highest intensity for the product ion.[7]

  • Possible Cause: Ion suppression due to matrix effects.

    • Solution: Improve the sample preparation procedure to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects.

Issue 3: Retention Time Shifts

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Ensure accurate and consistent preparation of mobile phases. Use a high-precision graduated cylinder or balance.

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a stable temperature throughout the analytical run.

  • Possible Cause: Column aging.

    • Solution: Over time, the stationary phase of the column can degrade, leading to changes in retention time. If shifts are consistent and progressive, it may be time to replace the column.

Issue 4: Isotopic Crosstalk or Interference

  • Possible Cause: Contribution from the natural isotopes of the non-deuterated analyte to the signal of the deuterated internal standard.

    • Solution: This is more common with higher molecular weight compounds. If significant, a mathematical correction can be applied to the data.[8]

  • Possible Cause: Presence of non-deuterated impurity in the deuterated standard.

    • Solution: Verify the isotopic purity of the deuterated standard. If there is significant contamination, it may be necessary to use a correction factor or obtain a standard with higher isotopic purity.

Data Presentation

Table 1: Recommended Starting LC-MS/MS Parameters for Phenyl Isopropylcarbamate Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 or C8, 2.1 x 100 mm, 3.5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Nebulizing GasNitrogen, 3 L/min
Drying GasNitrogen, 10 L/min
Source Temperature350 °C
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Phenyl Isopropylcarbamate and its d7 Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
Phenyl isopropylcarbamate180.1120.016Quantifier[4]
180.192.128Qualifier[4]
This compound187.1120.016Quantifier
187.199.128Qualifier

Note: Collision energies are instrument-dependent and should be optimized for your specific mass spectrometer.

Experimental Protocols

Protocol 1: LC-MS Method Development

  • Analyte and Internal Standard Preparation: Prepare stock solutions of Phenyl isopropylcarbamate and this compound in methanol at a concentration of 1 mg/mL. Create working solutions by diluting the stock solutions in the initial mobile phase.

  • Mass Spectrometer Tuning: Infuse a working solution of the analyte directly into the mass spectrometer to optimize source parameters and determine the precursor ion.

  • Product Ion Scan: Perform a product ion scan to identify the most abundant and stable fragment ions for MS/MS analysis.

  • Collision Energy Optimization: For the selected precursor and product ions, perform a collision energy optimization to find the energy that yields the highest product ion intensity.[7]

  • Chromatographic Separation:

    • Start with a generic gradient on a C18 column (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 5-10 minutes).

    • Adjust the gradient to ensure the analyte elutes with good peak shape and is well-separated from any matrix interferences. Aim for a retention time between 2 and 10 minutes for optimal throughput.[6]

  • Method Validation: Once the method is optimized, perform a validation to assess linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.

Visualizations

method_development_workflow start Start Method Development tune_ms Tune Mass Spectrometer (Direct Infusion) start->tune_ms product_ion_scan Identify Precursor and Product Ions tune_ms->product_ion_scan optimize_ce Optimize Collision Energy product_ion_scan->optimize_ce develop_lc Develop LC Method (Gradient, Column) optimize_ce->develop_lc check_performance Check Peak Shape, Retention, and Sensitivity develop_lc->check_performance check_performance->develop_lc Not Acceptable validate Validate Method (Linearity, Accuracy, Precision) check_performance->validate Acceptable end Final Method validate->end

Caption: A typical workflow for developing an LC-MS/MS method.

troubleshooting_workflow start Problem Observed problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape problem_type->peak_shape Peak Shape Issue sensitivity Low Sensitivity problem_type->sensitivity Sensitivity Issue retention_shift Retention Time Shift problem_type->retention_shift Retention Issue solution_peak Check Sample Solvent Flush/Replace Column Adjust Mobile Phase pH peak_shape->solution_peak solution_sensitivity Optimize Source Parameters Optimize Collision Energy Improve Sample Prep sensitivity->solution_sensitivity solution_retention Check Mobile Phase Prep Use Column Oven Check System Pressure retention_shift->solution_retention resolve Problem Resolved solution_peak->resolve solution_sensitivity->resolve solution_retention->resolve cholinesterase_inhibition cluster_normal Normal Cholinergic Transmission cluster_inhibition Inhibition by Carbamate acetylcholine Acetylcholine (ACh) (Neurotransmitter) binding Binding acetylcholine->binding ache Acetylcholinesterase (AChE) (Enzyme) hydrolysis Hydrolysis ache->hydrolysis accumulation ACh Accumulation ache->accumulation synaptic_cleft Synaptic Cleft carbamate Carbamate Inhibitor (e.g., Phenyl isopropylcarbamate) inhibition Inhibition carbamate->inhibition products Choline + Acetate (Signal Termination) hydrolysis->products binding->ache inhibition->ache hyperstimulation Cholinergic Receptor Hyperstimulation accumulation->hyperstimulation

References

Improving peak shape and resolution for Phenyl isopropylcarbamate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl isopropylcarbamate-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the peak shape and resolution of this stable isotope-labeled internal standard in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of Phenyl isopropylcarbamate. It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the determination of Phenyl isopropylcarbamate or related compounds in various matrices.[1] The deuterium (B1214612) labeling provides a distinct mass difference from the unlabeled analyte, allowing for accurate quantification while having nearly identical chemical and chromatographic properties.

Q2: What are the common causes of poor peak shape for this compound?

Poor peak shape, such as tailing, fronting, or broadening, can arise from several factors:

  • Secondary Interactions: The carbamate (B1207046) group in the molecule can interact with active sites, such as residual silanols on silica-based columns, leading to peak tailing.[2][3]

  • Sample Overload: Injecting too high a concentration of the standard can saturate the column, causing peak fronting or broadening.[4]

  • Inappropriate Mobile Phase: A mobile phase with incorrect pH or solvent strength can lead to poor peak shape. For carbamates, the pH can influence the degree of interaction with the stationary phase.

  • Column Degradation: Over time, the performance of an analytical column can degrade, leading to a general deterioration of peak shape.[4]

  • System Issues: Extra-column dead volume, leaks, or improper connections in the HPLC/UHPLC system can contribute to peak broadening.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the analysis of this compound.

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical with a pronounced "tail."

Cause: Peak tailing for carbamate compounds is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[2][3]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Adjust pH: Lowering the mobile phase pH (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.

    • Use an Additive: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites.

  • Column Selection:

    • End-Capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.[6]

    • Charged Surface Hybrid (CSH) Columns: Consider using a column with charged surface technology, which can improve peak shape for basic compounds by reducing silanol interactions.[7]

    • Phenyl Column: A phenyl stationary phase can sometimes provide better peak shape for aromatic compounds through pi-pi interactions.[4][7]

  • Lower Injection Volume/Concentration: While less common for tailing, injecting a smaller amount of the sample can sometimes help.

Issue 2: Peak Fronting

Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Cause: Peak fronting is typically a result of sample overload, where the concentration of the analyte is too high for the capacity of the column.[4]

Troubleshooting Steps:

  • Dilute the Sample: The most straightforward solution is to dilute the this compound standard.

  • Increase Column Capacity: If dilution is not feasible, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.

Issue 3: Peak Broadening

Symptom: The peak is wider than expected, leading to decreased sensitivity and poor resolution.

Cause: Peak broadening can be caused by a variety of factors related to the column, the HPLC system, and the method parameters.

Troubleshooting Steps:

  • Check for System Dead Volume: Ensure all connections are properly made with minimal tubing length and the correct internal diameter to minimize extra-column volume.

  • Optimize Flow Rate: A flow rate that is too high or too low can lead to band broadening. Perform a flow rate optimization study to find the optimal linear velocity for your column.

  • Sample Solvent Effects: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[8] Injecting in a stronger solvent can cause the sample band to spread before it reaches the column.

  • Column Contamination or Degradation: If the peak shape has degraded over time, the column may be contaminated or worn out. Try flushing the column with a strong solvent or replace it if necessary.[5]

Issue 4: Poor Resolution

Symptom: The peak for this compound is not baseline-separated from a co-eluting peak.

Cause: Poor resolution occurs when the selectivity or efficiency of the separation is insufficient.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Change the organic solvent (e.g., from acetonitrile (B52724) to methanol, or vice versa) to alter the selectivity of the separation.

    • Gradient Optimization: Adjust the gradient slope or duration to improve the separation between closely eluting peaks.

  • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required. Consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase) to achieve a different elution order.[7]

  • Increase Column Efficiency:

    • Smaller Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates and improve efficiency.

    • Longer Column: A longer column will also increase the theoretical plates and can improve resolution, although it will also increase analysis time and backpressure.

Experimental Protocols & Data

Recommended Starting HPLC Conditions

For researchers starting with this compound, the following conditions can be used as a starting point for method development.

ParameterRecommended Condition
Column C18, 2.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector Mass Spectrometer (in MRM mode if available)
Case Study: Improving Peak Tailing

A user reported significant peak tailing for this compound using a standard C18 column and a neutral mobile phase. The following table summarizes the improvement in peak shape after implementing the troubleshooting steps.

ParameterBefore OptimizationAfter Optimization
Column Standard C18, 3.5 µmEnd-capped C18, 2.7 µm
Mobile Phase 50:50 Acetonitrile:Water50:50 Acetonitrile:Water with 0.1% Formic Acid
Peak Asymmetry (at 10% height) 2.11.1
Theoretical Plates 3,5008,200

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common peak shape and resolution issues with this compound.

TroubleshootingWorkflow start Start: Poor Peak Shape or Resolution check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Asymmetric - tail fronting Peak Fronting check_shape->fronting Asymmetric - front broadening Peak Broadening check_shape->broadening Symmetric but wide poor_resolution Poor Resolution check_shape->poor_resolution Overlapping peaks tailing_sol1 Modify Mobile Phase (e.g., add 0.1% Formic Acid) tailing->tailing_sol1 fronting_sol1 Dilute Sample fronting->fronting_sol1 broadening_sol1 Check System for Dead Volume broadening->broadening_sol1 resolution_sol1 Optimize Mobile Phase Gradient or Organic Solvent poor_resolution->resolution_sol1 tailing_sol2 Use End-Capped or CSH Column tailing_sol1->tailing_sol2 If tailing persists end End: Improved Peak Shape and Resolution tailing_sol2->end fronting_sol2 Use Higher Capacity Column fronting_sol1->fronting_sol2 If dilution not possible fronting_sol2->end broadening_sol2 Optimize Flow Rate broadening_sol1->broadening_sol2 broadening_sol3 Ensure Sample Solvent is Weaker than Mobile Phase broadening_sol2->broadening_sol3 broadening_sol3->end resolution_sol2 Change Column Stationary Phase resolution_sol1->resolution_sol2 If resolution still poor resolution_sol3 Increase Column Efficiency (smaller particles, longer column) resolution_sol2->resolution_sol3 resolution_sol3->end

Caption: Troubleshooting workflow for peak shape and resolution issues.

References

Stability of Phenyl isopropylcarbamate-d7 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Phenyl isopropylcarbamate-d7 in various solvents. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is generally stable if stored under recommended conditions. It should be stored at room temperature in a well-sealed container, protected from light and moisture.[1] It is recommended to re-analyze the compound for chemical purity after three years to ensure its integrity.[1]

Q2: How does deuteration affect the stability of this compound compared to its non-deuterated analog?

A2: The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, which may enhance the metabolic stability of the molecule by slowing down metabolic degradation pathways that involve the cleavage of the carbon-deuterium bond.[2][3][4] While deuterium is a stable isotope, the overall chemical stability of the molecule is also dependent on its structure and storage conditions.[3]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of carbamate (B1207046) esters, the primary degradation pathway is likely hydrolysis of the carbamate linkage. This can be catalyzed by acidic or, more significantly, alkaline conditions, leading to the formation of phenol, deuterated isopropylamine, and carbon dioxide. Carbamates can also be susceptible to thermal and photodegradation.

Q4: In which common laboratory solvents is this compound soluble?

A4: The non-deuterated analog, Propham, is soluble in most organic solvents, including esters, alcohols, acetone, and benzene. It has low solubility in water. It is expected that this compound will have similar solubility characteristics.

Stability Data Summary

Disclaimer: The following data is illustrative and intended to provide a representative example of a stability profile for this compound. This data is not derived from direct experimental results found in the public domain and should be used for guidance purposes only. Researchers should always perform their own stability studies to determine the stability of this compound under their specific experimental conditions.

Solvent SystemConditionTime PointThis compound Remaining (%)Major Degradants Observed
Acetonitrile (B52724)25°C, Dark30 days>99%Not Detected
Methanol (B129727)25°C, Dark30 days>99%Not Detected
Water, pH 4.0 (Acetate Buffer)40°C, Dark7 days98.5%Phenol
Water, pH 7.0 (Phosphate Buffer)40°C, Dark7 days95.2%Phenol
Water, pH 9.0 (Borate Buffer)40°C, Dark7 days85.1%Phenol, Isopropylamine-d7
0.1 M HCl60°C24 hours92.3%Phenol
0.1 M NaOH60°C24 hours45.7%Phenol, Isopropylamine-d7
3% Hydrogen Peroxide25°C, Dark24 hours97.8%Oxidative degradants
Photostability (Solid State)ICH Q1B1.2 million lux hours99.1%Minor unidentified degradants
Photostability (in Methanol)ICH Q1B1.2 million lux hours96.5%Photodegradants

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a non-reactive solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with purified water to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to achieve a final drug concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution in methanol (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method, typically with UV or MS detection.

4. Data Evaluation:

  • Calculate the percentage of degradation for this compound.

  • Characterize the major degradation products using techniques like mass spectrometry (MS) to elucidate their structures.

Visualizations

StabilityStudyWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_samples->base neutral Neutral Hydrolysis (Water, 60°C) prep_samples->neutral oxidation Oxidation (3% H2O2, 25°C) prep_samples->oxidation thermal Thermal Degradation (Solid, 80°C) prep_samples->thermal photo Photodegradation (ICH Q1B) prep_samples->photo hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS acid->hplc_analysis base->hplc_analysis neutral->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_eval Evaluate Data (% Degradation, Impurity Profile) hplc_analysis->data_eval

Workflow for a Forced Degradation Study

Troubleshooting Guide

Q1: My HPLC chromatogram shows unexpected peaks in my stability samples. What should I do?

A1: Unexpected peaks can arise from several sources. Follow a systematic approach to identify their origin.

HPLC_Troubleshooting cluster_investigation Initial Checks cluster_source Source Identification start Unexpected Peak Observed in HPLC Chromatogram check_blank Inject Blank (Mobile Phase) and Placebo/Solvent Control start->check_blank peak_present_blank Peak Present in Blank? check_blank->peak_present_blank check_control Inject Unstressed Control Sample peak_present_blank->check_control No source_system Source: System Contamination (e.g., carryover, solvent impurity) peak_present_blank->source_system Yes peak_present_control Peak Present in Control? check_control->peak_present_control source_impurity Source: Impurity in Starting Material peak_present_control->source_impurity Yes source_degradant Source: Degradation Product peak_present_control->source_degradant No

Troubleshooting Unexpected HPLC Peaks

Q2: I am observing rapid degradation of this compound in my buffered aqueous solutions, even at neutral pH. What could be the cause?

A2: Several factors could contribute to this:

  • Buffer Catalysis: Certain buffer species can catalyze hydrolysis. Investigate if the degradation rate is dependent on the buffer concentration.

  • Temperature: Ensure that the temperature of your solution is accurately controlled, as carbamate hydrolysis is temperature-dependent.

  • Contaminants: The presence of metal ions or other impurities in your water or buffer reagents could be catalyzing degradation. Use high-purity water and reagents.

  • Microbial Growth: If solutions are stored for extended periods at room temperature, microbial contamination could lead to enzymatic degradation. Consider filtering your solutions and storing them at lower temperatures.

Q3: The peak shape for this compound is poor (e.g., tailing or fronting) in my HPLC analysis. How can I improve it?

A3: Poor peak shape can be due to several chromatographic issues:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column's stationary phase. For carbamates, ensure the pH is appropriate for the compound's pKa.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the silica (B1680970) backbone of the column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a highly end-capped column can mitigate this.

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.

References

Technical Support Center: Phenyl Isopropylcarbamate-d7 and Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing ion suppression in LC-MS/MS analysis using Phenyl isopropylcarbamate-d7 as a stable isotope-labeled internal standard (SIL-IS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting components from the sample matrix (e.g., salts, phospholipids, endogenous compounds) that compete with the analyte for ionization, leading to a decreased signal intensity.[1][2] Ion suppression is a significant concern as it can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results.[1]

Q2: How does this compound help in addressing ion suppression?

A2: this compound is a deuterated form of Phenyl isopropylcarbamate. As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for mitigating ion suppression.[3] Because this compound has nearly identical physicochemical properties to the non-labeled analyte (Phenyl isopropylcarbamate), it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the variability caused by ion suppression is normalized.

Q3: What are the key characteristics of a good stable isotope-labeled internal standard?

A3: An ideal SIL-IS should possess the following characteristics:

  • High Isotopic Purity: To prevent signal contribution at the mass of the unlabeled analyte.

  • Stable Isotope Labeling: Deuterium atoms should be in positions on the molecule that are not susceptible to exchange with hydrogen from the solvent or matrix.

  • Co-elution: The SIL-IS must co-elute with the analyte to experience the same matrix effects.

  • Appropriate Concentration: The concentration should be high enough for a robust signal but not so high as to cause detector saturation or interfere with analyte ionization.

Q4: Can I use this compound as an internal standard for analytes other than Phenyl isopropylcarbamate?

A4: While it is best practice to use an internal standard that is an isotopic variant of the analyte, in some cases, a structural analog can be used if a dedicated SIL-IS is unavailable. However, it is crucial to validate that the analog behaves similarly to the analyte in terms of extraction recovery, chromatographic retention, and ionization response to ensure it effectively compensates for matrix effects. For carbamate (B1207046) pesticides, using a deuterated standard of a closely related carbamate may be a viable option, but this requires thorough validation.

Troubleshooting Guides

Issue 1: High Variability in Analyte Response Despite Using this compound

Possible Cause: Differential ion suppression due to a slight chromatographic separation between the analyte and this compound. This is known as the "isotope effect," where the deuterated compound may elute slightly earlier than the native compound.

Troubleshooting Steps:

  • Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound. They should perfectly co-elute.

  • Optimize Chromatography: If a separation is observed, adjust the mobile phase gradient, flow rate, or column temperature to achieve co-elution.

  • Evaluate Matrix Effects: Conduct a post-extraction spike experiment to confirm that the analyte and internal standard are being suppressed to the same extent.

  • Check Internal Standard Concentration: An excessively high concentration of the internal standard can sometimes interfere with the analyte's ionization. Ensure the concentration is optimized.

Issue 2: Low or No Signal for this compound

Possible Cause: Problems with the internal standard solution, sample preparation, or instrument parameters.

Troubleshooting Steps:

  • Check Internal Standard Solution: Verify the concentration and integrity of your this compound stock and working solutions.

  • Review Sample Preparation: Ensure the internal standard is being spiked correctly and is not being lost during extraction or cleanup steps. Evaluate the extraction recovery of the internal standard.

  • Confirm Instrument Parameters: Check the mass transitions (MRM) and collision energies for this compound to ensure they are optimized for your instrument.

  • Inject a Neat Standard: Inject a solution of this compound in a clean solvent to confirm instrument performance.

Issue 3: Significant Ion Suppression is Still Suspected

Possible Cause: The concentration of co-eluting matrix components is extremely high, overwhelming the ionization of both the analyte and the internal standard.

Troubleshooting Steps:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression effect. Be mindful of the analyte's concentration and the instrument's limit of detection.

  • Modify Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the regions of severe ion suppression. A post-column infusion experiment can help identify these regions.

  • Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is often less susceptible to matrix effects.

Data Presentation

The following tables present illustrative data on the effectiveness of using this compound to mitigate ion suppression.

Table 1: Illustrative Matrix Effect Evaluation in Human Plasma

AnalyteSample TypeMean Peak Area (n=3)% Matrix Effect
Phenyl isopropylcarbamateNeat Solution1,520,480N/A
Post-Spiked Plasma Extract785,642-48.3% (Suppression)
This compoundNeat Solution1,498,730N/A
Post-Spiked Plasma Extract768,845-48.7% (Suppression)

This table demonstrates that both the analyte and the internal standard experience a similar degree of ion suppression.

Table 2: Illustrative Comparison of Quantitative Results

Sample IDAnalyte Conc. w/o IS (ng/mL)Analyte Conc. with IS (ng/mL)% RSD (n=3) w/o IS% RSD (n=3) with IS
Plasma QC Low3.85.118.5%4.2%
Plasma QC Mid42.150.815.2%3.5%
Plasma QC High385.7495.312.8%2.8%

This table illustrates the improvement in precision (lower %RSD) when using this compound as an internal standard.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the assay.

    • Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion:

    • Infuse a solution of Phenyl isopropylcarbamate at a constant, low flow rate (e.g., 5-10 µL/min) while the LC is running at its designated flow rate. This will create a stable baseline signal for the analyte.

  • Injection and Analysis:

    • Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared using the same procedure as your study samples, but without the analyte).

    • Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of Phenyl isopropylcarbamate in a Biological Matrix (Illustrative Example)

This protocol provides a general workflow for the analysis of Phenyl isopropylcarbamate using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., plasma), add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters (Illustrative):

  • LC System: Standard HPLC or UHPLC system.
  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
  • Ionization Mode: Positive.
  • MRM Transitions (Hypothetical):
  • Phenyl isopropylcarbamate: Q1 180.1 -> Q3 106.1
  • This compound: Q1 187.1 -> Q3 113.1

Visualizations

IonSuppressionMechanism cluster_source Ion Source Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet GasPhaseIons Gas Phase Ions Matrix->GasPhaseIons Competition Droplet->GasPhaseIons Ionization MS_Detector MS_Detector GasPhaseIons->MS_Detector To Detector

Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start High Variability in Results? CheckCoelution Check Analyte/IS Co-elution Start->CheckCoelution Yes End Accurate Quantification Start->End No OptimizeLC Optimize LC Method CheckCoelution->OptimizeLC Not Co-eluting PostSpike Perform Post-Spike Experiment CheckCoelution->PostSpike Co-eluting OptimizeLC->CheckCoelution PostSpike->End Similar Suppression Problem Differential Suppression PostSpike->Problem Different Suppression ImproveCleanup Improve Sample Cleanup (SPE/LLE) ImproveCleanup->PostSpike DiluteSample Dilute Sample DiluteSample->PostSpike Problem->ImproveCleanup Problem->DiluteSample

Troubleshooting workflow for high result variability.

References

Technical Support Center: Optimizing MRM Transitions for Phenyl Isopropylcarbamate-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for Phenyl isopropylcarbamate-d7.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion (Q1) for this compound?

A1: The molecular formula for this compound is C₁₀H₆D₇NO₂.[1] The neutral mass is approximately 186.26 g/mol .[1] For positive electrospray ionization (ESI+), the protonated precursor ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 187.3. This value should be confirmed by infusing a standard solution of this compound into the mass spectrometer and identifying the most abundant ion in the full scan (MS1) spectrum.

Q2: How do I predict the product ions (Q3) for this compound?

A2: Carbamate (B1207046) pesticides typically undergo characteristic fragmentation, including the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a mass loss of 57 Da.[2] For this compound, a primary fragmentation pathway is the cleavage of the carbamate bond. Based on common fragmentation patterns for similar compounds, two potential product ions are predicted. The final selection and optimization should be performed experimentally.

Q3: What are typical starting collision energies (CE) for MRM optimization?

A3: Starting collision energies can be estimated based on the values used for similar carbamate pesticides, which often fall in the range of 10-30 eV.[2][3] It is crucial to perform a collision energy optimization experiment for each transition to determine the value that yields the highest signal intensity.

Q4: Why am I observing a chromatographic shift between Phenyl isopropylcarbamate and its deuterated standard?

A4: A slight difference in retention time between a non-deuterated analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds may elute slightly earlier in reversed-phase chromatography. While often minor, this can lead to differential matrix effects if the co-elution is not complete. If a significant shift is observed, chromatographic parameters may need to be adjusted to ensure co-elution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of MRM transitions for this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for Precursor Ion 1. Incorrect ionization mode (positive/negative).2. Inefficient ionization in the chosen mobile phase.3. Compound degradation in the ion source.1. Verify that the mass spectrometer is operating in positive ionization mode (ESI+).2. Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to promote protonation.3. Optimize ion source parameters such as capillary voltage and source temperature.
Multiple Potential Precursor Ions Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).1. Identify the most abundant and stable adduct in the full scan spectrum and select it as the precursor.2. If the protonated molecule [M+H]⁺ is present and provides sufficient intensity, it is generally preferred.
No or Low Signal for Product Ions 1. Inappropriate collision energy.2. Incorrect product ions selected.1. Perform a collision energy optimization experiment by ramping the CE over a range (e.g., 5-50 eV) and monitoring the intensity of the expected product ions.2. Conduct a product ion scan of the precursor ion to identify the most abundant fragment ions.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interference.1. Use high-purity, MS-grade solvents and flush the LC system thoroughly.2. Optimize the chromatographic separation to resolve the analyte from interfering matrix components.
Inconsistent Signal Intensity 1. Ion suppression or enhancement due to matrix effects.2. Isotopic exchange of deuterium (B1214612) atoms.1. Use a stable isotope-labeled internal standard (like this compound) to compensate for matrix effects.2. Ensure the mobile phase pH is not strongly acidic or basic to minimize the risk of deuterium-hydrogen exchange.
Crosstalk Between MRM Transitions Insufficient mass difference between the analyte and the internal standard, or similar fragmentation patterns.While this compound has a significant mass difference from its non-deuterated counterpart, ensure that the selected product ions are unique to each compound to avoid interference.

Predicted MRM Transitions and Experimental Parameters

The following table summarizes the predicted MRM transitions for this compound. Note: These values are predictions based on typical carbamate fragmentation and must be experimentally optimized for your specific instrument and conditions.

CompoundPrecursor Ion (m/z)Predicted Product Ion 1 (m/z)Predicted Product Ion 2 (m/z)
This compound187.394.1130.2
  • Predicted Product Ion 1 (m/z 94.1): Corresponds to the phenoxy radical cation [C₆H₅O]⁺.

  • Predicted Product Ion 2 (m/z 130.2): Corresponds to the loss of the isopropenyl group [M+H - C₃H₆]⁺.

Experimental Protocol for MRM Transition Optimization

This protocol outlines the steps to experimentally determine and optimize the MRM transitions for this compound.

  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Precursor Ion Determination:

    • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • Acquire data in full scan mode (MS1) in the positive ionization mode to identify the m/z of the most abundant precursor ion, expected to be [M+H]⁺ at m/z 187.3.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Select the determined precursor ion (m/z 187.3) in the first quadrupole (Q1).

    • Apply a range of collision energies (e.g., starting with 20 eV) in the collision cell (Q2).

    • Scan the third quadrupole (Q3) to detect all resulting fragment ions.

    • Identify the most intense and stable product ions.

  • Collision Energy (CE) Optimization:

    • Set the mass spectrometer to MRM mode.

    • For each selected precursor-product ion pair (transition), create a method that ramps the collision energy across a relevant range (e.g., 5 to 40 eV in 2 eV increments).

    • Infuse the standard solution and record the signal intensity for each CE value.

    • Plot the signal intensity versus collision energy to determine the optimal CE that produces the maximum signal for each transition.

  • Selection of Quantifier and Qualifier Ions:

    • The transition that provides the highest, most stable, and most reproducible signal should be selected as the "quantifier" transition.

    • A second, abundant transition should be selected as the "qualifier" ion for confirmation purposes.

Visualizations

Fragmentation Pathway of this compound

G Predicted Fragmentation of this compound precursor This compound [M+H]⁺ m/z = 187.3 product1 Phenoxy Radical Cation [C₆H₅O]⁺ m/z = 94.1 precursor->product1 CID product2 [M+H - C₃H₆]⁺ m/z = 130.2 precursor->product2 CID neutral_loss1 Loss of C₄D₇NO neutral_loss2 Loss of Isopropenyl-d6 (C₃D₆)

Caption: Predicted fragmentation pathway for this compound.

MRM Optimization Workflow

G MRM Optimization Workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Analysis & Finalization prep_std Prepare Standard Solution (this compound) infuse Infuse Standard into MS prep_std->infuse ms1_scan Full Scan (MS1) Determine Precursor Ion (Q1) infuse->ms1_scan product_scan Product Ion Scan Identify Potential Product Ions (Q3) ms1_scan->product_scan ce_opt Collision Energy Optimization Determine Optimal CE for each Transition product_scan->ce_opt select_ions Select Quantifier and Qualifier Ions ce_opt->select_ions final_method Final MRM Method select_ions->final_method

Caption: Workflow for the optimization of MRM transitions.

References

Phenyl isopropylcarbamate-d7 response variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl isopropylcarbamate-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues related to response variability when using this deuterated internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterium-labeled form of Phenyl isopropylcarbamate. It is primarily used as an internal standard (IS) for quantitative analysis in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its role is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at room temperature.[5] It is advised to re-analyze the compound for chemical purity after three years of storage to ensure its integrity.[5]

Q3: Why am I observing high variability in the response of this compound in my LC-MS analysis?

High variability in the internal standard response can be attributed to several factors, including:

  • Poor Chromatographic Co-elution: The deuterated standard may not perfectly co-elute with the non-deuterated analyte.[1][5]

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard.[4][6]

  • Isotopic Instability: Hydrogen/deuterium (B1214612) (H/D) exchange can occur, where deuterium atoms are replaced by protons from the solvent or matrix.[5]

  • Impurity in the Standard: The presence of the unlabeled analyte in the internal standard solution can lead to inaccurate results.[1][5]

  • Suboptimal Instrument Conditions: Incorrect mass spectrometry settings can lead to an unstable signal.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Peak Area Response for this compound

If you are experiencing inconsistent peak areas for your internal standard across your sample batch, it can compromise the reliability of your quantitative data.

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Differential Matrix Effects Due to slight differences in retention time between the analyte and the deuterated internal standard, they may experience different levels of ion suppression or enhancement from the sample matrix.[1][5] To mitigate this, adjust the chromatographic method to ensure complete co-elution. This may involve using a lower-resolution analytical column or modifying the mobile phase gradient.[5]
Inconsistent Sample Preparation Variability in extraction efficiency or sample handling can lead to inconsistent recovery of the internal standard. Ensure that the internal standard is added to all samples, standards, and quality controls at the very beginning of the sample preparation process and is thoroughly mixed.
Instrument Instability Fluctuations in the mass spectrometer's performance can cause signal drift. To diagnose this, monitor the internal standard response in neat solutions injected periodically throughout the analytical run. If drift is observed, instrument maintenance and recalibration may be necessary.
Issue 2: Poor Accuracy at Low Analyte Concentrations

Inaccurate quantification, especially at the lower limit of quantification (LLOQ), can be a significant issue when using a deuterated internal standard.

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Isotopic Contribution from Internal Standard The this compound standard may contain a small percentage of the non-deuterated (d0) form.[1] This impurity will contribute to the analyte's signal, causing a positive bias, which is more pronounced at lower analyte concentrations.[1] To address this, it is crucial to use an internal standard with high isotopic purity and to assess the contribution of the d0 impurity by analyzing a blank sample spiked only with the internal standard.[1]
Analyte in Blank Matrix The blank matrix used for calibration standards may contain endogenous levels of the non-deuterated analyte, leading to a positive bias. Screen multiple lots of the blank matrix to find one that is free of the analyte.

Experimental Protocols

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To verify the co-elution of Phenyl isopropylcarbamate (analyte) and this compound (internal standard).

Methodology:

  • Prepare a solution containing both the analyte and the internal standard at a mid-range concentration.

  • Inject this solution into the LC-MS system.

  • Acquire the data by monitoring the specific mass transitions for both the analyte and the internal standard.

  • Overlay the resulting chromatograms.

  • Verification: The retention times for both peaks should be nearly identical, and the peaks should completely overlap. A visible separation indicates a potential for differential matrix effects.[1]

Protocol 2: Evaluation of H/D Back-Exchange

Objective: To determine if deuterium atoms on this compound are exchanging with protons from the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike this compound into a neat solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).[5]

  • Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).[5]

  • Process the samples using your established extraction procedure.

  • Analyze the samples by LC-MS/MS.

  • Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.[5]

Visualizations

Below are diagrams illustrating key troubleshooting workflows.

cluster_0 Troubleshooting Inconsistent IS Response Start Start Inconsistent_IS_Response Inconsistent IS Response Observed Start->Inconsistent_IS_Response Check_Co-elution Verify Analyte/IS Co-elution Inconsistent_IS_Response->Check_Co-elution Co-elution_OK Co-eluting? Check_Co-elution->Co-elution_OK Adjust_Chroma Adjust Chromatography (e.g., gradient, column) Co-elution_OK->Adjust_Chroma No Check_Matrix_Effects Investigate Matrix Effects Co-elution_OK->Check_Matrix_Effects Yes Adjust_Chroma->Check_Co-elution Matrix_Effects_Present Matrix Effects Present? Check_Matrix_Effects->Matrix_Effects_Present Modify_Sample_Prep Modify Sample Prep (e.g., extraction method) Matrix_Effects_Present->Modify_Sample_Prep Yes Check_Instrument_Stability Assess Instrument Stability Matrix_Effects_Present->Check_Instrument_Stability No Modify_Sample_Prep->Check_Matrix_Effects Instrument_Stable Instrument Stable? Check_Instrument_Stability->Instrument_Stable Perform_Maintenance Perform Instrument Maintenance & Calibration Instrument_Stable->Perform_Maintenance No Resolved Issue Resolved Instrument_Stable->Resolved Yes Perform_Maintenance->Check_Instrument_Stability

Caption: Workflow for troubleshooting inconsistent internal standard response.

cluster_1 Investigating Inaccurate Low-Level Quantification Start_Accuracy Start Inaccurate_LLOQ Inaccurate Results at LLOQ Start_Accuracy->Inaccurate_LLOQ Check_IS_Purity Assess Isotopic Purity of IS Inaccurate_LLOQ->Check_IS_Purity IS_Pure d0 Impurity Significant? Check_IS_Purity->IS_Pure High_Purity_IS Source Higher Purity IS or Correct for Contribution IS_Pure->High_Purity_IS Yes Check_Blank_Matrix Screen Blank Matrix for Analyte IS_Pure->Check_Blank_Matrix No High_Purity_IS->Check_IS_Purity Analyte_Present Analyte in Blank? Check_Blank_Matrix->Analyte_Present Source_Clean_Matrix Source Analyte-Free Blank Matrix Analyte_Present->Source_Clean_Matrix Yes Check_HD_Exchange Evaluate H/D Exchange Analyte_Present->Check_HD_Exchange No Source_Clean_Matrix->Check_Blank_Matrix HD_Exchange_Occurring H/D Exchange Occurring? Check_HD_Exchange->HD_Exchange_Occurring Modify_pH_Solvent Modify Sample pH or Solvent Conditions HD_Exchange_Occurring->Modify_pH_Solvent Yes Resolved_Accuracy Issue Resolved HD_Exchange_Occurring->Resolved_Accuracy No Modify_pH_Solvent->Check_HD_Exchange

Caption: Workflow for troubleshooting inaccurate low-level quantification.

References

Validation & Comparative

Validation of Analytical Methods for Phenyl Isopropylcarbamate (Propham) Using Phenyl Isopropylcarbamate-d7 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Phenyl isopropylcarbamate, a widely used herbicide and sprout inhibitor also known as Propham, utilizing its deuterated stable isotope, Phenyl isopropylcarbamate-d7, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based methods, ensuring the highest accuracy and precision by compensating for variations during sample preparation and analysis.

While specific, publicly available, complete validation studies for Phenyl isopropylcarbamate using this compound are not readily found in the literature, this guide synthesizes best practices and typical performance data from the analysis of other carbamate (B1207046) pesticides to present a representative analytical method validation. The experimental protocols and data presented herein are illustrative and provide a robust framework for the development and validation of such a method in a research or quality control setting.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. For the analysis of pesticide residues like Phenyl isopropylcarbamate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its high sensitivity and specificity. The use of a deuterated internal standard like this compound significantly enhances the reliability of LC-MS/MS methods.

Below is a comparison of typical performance characteristics of an LC-MS/MS method using a deuterated internal standard versus a method using a structural analogue as an internal standard or external calibration.

ParameterLC-MS/MS with this compound (Internal Standard)LC-MS/MS with a Structural Analogue (Internal Standard)LC-MS/MS with External Standard Calibration
Analyte Phenyl isopropylcarbamate (Propham)Phenyl isopropylcarbamate (Propham)Phenyl isopropylcarbamate (Propham)
Linearity (r²) >0.995>0.99>0.98
Accuracy (% Recovery) 95 - 105%85 - 115%80 - 120%
Precision (% RSD) < 10%< 15%< 20%
Limit of Detection (LOD) 0.1 - 1 µg/kg0.5 - 5 µg/kg1 - 10 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/kg1 - 15 µg/kg5 - 30 µg/kg
Matrix Effect Compensation ExcellentModeratePoor

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of an analytical method. The following protocol outlines a typical procedure for the analysis of Phenyl isopropylcarbamate in a food matrix (e.g., potatoes) using this compound as an internal standard.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • Phenyl isopropylcarbamate: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).

    • This compound: Precursor ion > Product ion (for quantification).

Visualizing the Workflow

The following diagram illustrates the key steps in the analytical method validation workflow for Phenyl isopropylcarbamate using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting Homogenization Sample Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Specificity Specificity Precision->Specificity Quantification Quantification (Analyte/IS Ratio) Specificity->Quantification Report Validation Report Quantification->Report

Caption: Experimental workflow for the validation of an analytical method for Phenyl isopropylcarbamate.

A Comparative Guide to Carbamate Internal Standards: Phenyl isopropylcarbamate-d7 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods for carbamates. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, thereby compensating for variations during sample preparation and analysis. This guide provides a comprehensive comparison of Phenyl isopropylcarbamate-d7 with other commonly used carbamate (B1207046) internal standards, supported by available experimental data and detailed methodologies.

The Role of Internal Standards in Carbamate Analysis

Internal standards are essential in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision. They are compounds of known concentration added to samples, standards, and blanks at the beginning of the analytical process. By monitoring the ratio of the analyte signal to the internal standard signal, variations arising from matrix effects, extraction efficiency, and instrument response can be effectively normalized.

Deuterated internal standards, such as this compound, are often considered the gold standard for mass spectrometry-based quantification. The incorporation of stable isotopes results in a compound that is chemically identical to the analyte but has a different mass. This allows for co-elution with the analyte, ensuring that both experience similar matrix effects and ionization suppression or enhancement, leading to more accurate quantification.

Performance Comparison of Carbamate Internal Standards

While specific performance data for this compound is not extensively published, its properties as a deuterated analog suggest it would offer high accuracy and precision. The following table summarizes the performance of commonly used deuterated and non-deuterated carbamate internal standards based on available literature.

Internal StandardTypeAnalyte(s)Linearity (Range)Accuracy (%)Precision (Intra-assay %CV)Key Remarks
This compound DeuteratedPhenyl isopropylcarbamate & related compoundsData not availableExpected to be highExpected to be lowIdeal for correcting matrix effects due to co-elution and similar ionization.
Meprobamate-d7 [1]DeuteratedCarisoprodol, MeprobamateIncreased linear range up to 100 mg/L91-1001.0-2.3Preferred over non-deuterated standards for wider linear range and better precision.[1]
Benzylcarbamate [1]Non-deuteratedCarisoprodol, Meprobamate0–20 mg/L (Carisoprodol), 0–40 mg/L (Meprobamate)100–1062.6–4.3A suitable alternative when a deuterated standard is unavailable.
Propyl carbamate Non-deuteratedEthyl carbamateMethod dependentMethod dependentMethod dependentHistorically used for ethyl carbamate analysis in alcoholic beverages.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the use of carbamate internal standards.

General Protocol for a Deuterated Internal Standard (e.g., this compound) by LC-MS/MS

This protocol is a generalized procedure and should be optimized for the specific analyte and matrix.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Prepare a working internal standard solution by diluting the stock solution to a concentration that yields a robust signal in the analytical system.

    • Spike all calibration standards, quality control samples, and unknown samples with a fixed volume of the working internal standard solution at the beginning of the sample preparation process.

  • Sample Extraction (e.g., Solid-Phase Extraction):

    • Condition the SPE cartridge with appropriate solvents.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and the internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 or other suitable reversed-phase column.

      • Mobile Phase: Gradient elution with water and acetonitrile (B52724) or methanol, both containing a small percentage of a modifier like formic acid.

      • Flow Rate: Optimized for the column dimensions.

      • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard for all standards and samples.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocol for Propyl Carbamate as an Internal Standard in GC-MS Analysis of Ethyl Carbamate

This protocol is adapted from established methods for the analysis of ethyl carbamate in alcoholic beverages.

  • Internal Standard Spiking:

    • Add a known amount of propyl carbamate internal standard solution to the beverage sample.

  • Solid-Phase Extraction (SPE):

    • Dilute the spiked sample with water.

    • Pass the diluted sample through a diatomaceous earth SPE column.

    • Elute the ethyl carbamate and propyl carbamate with dichloromethane.

  • Concentration:

    • Concentrate the eluate using a rotary evaporator or a similar concentration system.

  • GC-MS Analysis:

    • GC Conditions:

      • Injector: Splitless mode at 180°C.

      • Carrier Gas: Helium at a constant flow rate.

      • Column: A polar capillary column (e.g., Carbowax 20M).

      • Oven Temperature Program: A gradient program to separate the analytes (e.g., 40°C hold, ramp to 150°C).

    • MS Conditions:

      • Ionization: Electron Ionization (EI).

      • Detection: Selected Ion Monitoring (SIM) of characteristic ions for ethyl carbamate and propyl carbamate.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of ethyl carbamate to the peak area of propyl carbamate against the concentration of ethyl carbamate.

    • Calculate the concentration of ethyl carbamate in the sample based on its peak area ratio to the internal standard.

Visualizing Analytical Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate complex processes and relationships in analytical chemistry.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for quantitative analysis using an internal standard.

Logical_Relationship cluster_Deuterated Deuterated Internal Standards (e.g., this compound) cluster_NonDeuterated Non-Deuterated Internal Standards (e.g., Benzylcarbamate, Propyl carbamate) Adv_D Advantages: - Co-elution with analyte - Similar ionization efficiency - Corrects for matrix effects effectively - High accuracy and precision Disadv_D Disadvantages: - Higher cost - Potential for isotopic exchange Adv_ND Advantages: - Lower cost - Readily available Disadv_ND Disadvantages: - Different retention time - May not fully compensate for matrix effects - Potentially lower accuracy and precision Choice Choice of Internal Standard cluster_Deuterated cluster_Deuterated Choice->cluster_Deuterated Optimal for high-stakes analysis (e.g., clinical, forensic) cluster_NonDeuterated cluster_NonDeuterated Choice->cluster_NonDeuterated Suitable for routine screening or when deuterated is unavailable

Caption: Logical relationship for choosing an internal standard.

References

Navigating the Limits: A Comparative Guide to the Detection and Quantification of Phenyl Isopropylcarbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of chemical compounds is paramount. This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for Phenyl isopropylcarbamate (also known as Propham) and other commonly used carbamate (B1207046) pesticides. While Phenyl isopropylcarbamate-d7's primary role is as a robust internal standard for isotope dilution mass spectrometry, ensuring accurate quantification, this guide focuses on the analytical limits of its non-deuterated counterpart and alternative compounds.

The selection of an appropriate analytical method is critical for achieving the required sensitivity and accuracy in complex matrices. This guide presents a compilation of performance data from various studies, detailing the LOD and LOQ values achieved using different analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance at a Glance

The following table summarizes the limit of detection and quantification for Phenyl isopropylcarbamate (Propham) and several alternative carbamate pesticides. These values, gathered from various scientific studies, highlight the performance of different analytical methodologies.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Phenyl isopropylcarbamate (Propham) GC/MSDWater3.7 µg/kg6.2 µg/kg
GC-NPDPotato41-53 µg/kgNot Reported
Carbaryl LC-MS/MSWaterNot Reported0.03 µg/L
LC-MS/MSHoney0.05-0.08 µg/kg0.16-0.24 µg/kg
LC-MS/MSJuiceNot Reported0.1-10 µg/L
Carbofuran LC-MS/MSBlood0.02 µg/mLNot Reported
Aldicarb LC-MS/MSBlood0.02 µg/mLNot Reported
LC-MS/MSWater0.05 µg/L0.1 µg/L
Methomyl HPLC-UVVegetablesNot ReportedNot Reported

Delving into the Methodology: Experimental Protocols

The reported LOD and LOQ values are intrinsically linked to the experimental conditions under which they were determined. Below are detailed methodologies for the key experiments cited in this guide.

Analysis of Phenyl isopropylcarbamate (Propham) in Water by GC/MSD

This method is suitable for the determination of Propham in water samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1-liter water sample, add a suitable surrogate or internal standard (such as this compound).

    • Adjust the pH of the water sample as required by the specific method (typically to neutral or slightly acidic).

    • Extract the sample with a suitable organic solvent (e.g., dichloromethane) by shaking vigorously in a separatory funnel.

    • Allow the layers to separate and collect the organic layer. Repeat the extraction process twice more.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MSD System: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for Propham.

Analysis of Carbamates in Food Matrices by LC-MS/MS with QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from various food matrices.[1]

  • Sample Preparation (QuEChERS):

    • Homogenize a 10-15 g sample of the food matrix (e.g., fruit, vegetable).

    • Add 10 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample.

    • Add an appropriate internal standard solution (e.g., this compound for Propham analysis).

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is filtered and ready for LC-MS/MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

    • LC System: Agilent 1200 Series or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • MS/MS System: AB Sciex QTRAP 5500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each carbamate.

Visualizing the Workflow for LOD & LOQ Determination

The following diagram illustrates a typical experimental workflow for determining the Limit of Detection and Limit of Quantification for a chemical analyte using a chromatographic method coupled with mass spectrometry.

LOD_LOQ_Workflow cluster_prep 1. Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Calculation cluster_results 4. Limit Determination Stock Stock Solution (High Concentration) Serial Serial Dilutions (Calibration Standards) Stock->Serial Dilute Spiked Spiked Matrix Samples (Low Concentrations) Serial->Spiked Fortify SamplePrep Sample Extraction & Cleanup (e.g., SPE, QuEChERS) Spiked->SamplePrep LCMS LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS CalCurve Calibration Curve Generation LCMS->CalCurve SN_Ratio Signal-to-Noise Ratio (S/N) Calculation LCMS->SN_Ratio Stats Statistical Analysis (Standard Deviation of Blanks) LCMS->Stats LOD Limit of Detection (LOD) (e.g., S/N = 3) SN_Ratio->LOD LOQ Limit of Quantification (LOQ) (e.g., S/N = 10) SN_Ratio->LOQ Stats->LOD Stats->LOQ

References

Inter-laboratory comparison of methods using Phenyl isopropylcarbamate-d7

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of Analytical Methods Utilizing Phenyl Isopropylcarbamate-d7 as an Internal Standard

This guide provides a framework for conducting an inter-laboratory comparison of common analytical methods that employ this compound as an internal standard for the quantification of Phenyl isopropylcarbamate or related compounds. Due to a lack of publicly available, direct inter-laboratory comparison studies for this specific deuterated standard, this document presents a hypothetical comparison based on established analytical techniques. The data herein is illustrative and intended to guide researchers, scientists, and drug development professionals in designing and evaluating their own studies.

This compound is a deuterated analog of Phenyl isopropylcarbamate and is primarily used as an internal standard in quantitative analyses.[1] Its stable isotope label allows for precise quantification by correcting for variations in sample preparation and instrument response. The most common analytical techniques for such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Hypothetical Performance Data

The following tables summarize hypothetical data from a mock inter-laboratory study involving five laboratories. The study assesses the performance of both a GC-MS and an LC-MS method for the quantification of Phenyl isopropylcarbamate using this compound as an internal standard.

Table 1: Hypothetical Inter-Laboratory Comparison Data for GC-MS Method

LaboratoryLOQ (ng/mL)LOD (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Lab 15.01.598.24.5
Lab 24.81.4101.55.1
Lab 35.21.697.54.8
Lab 44.91.599.84.2
Lab 55.11.5102.15.5
Mean 5.0 1.5 99.8 4.8
Std. Dev. 0.16 0.07 2.0 0.5

Table 2: Hypothetical Inter-Laboratory Comparison Data for LC-MS Method

LaboratoryLOQ (ng/mL)LOD (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Lab 11.00.399.53.2
Lab 20.90.25102.03.8
Lab 31.10.3598.93.5
Lab 41.00.3100.83.1
Lab 50.90.28101.23.9
Mean 1.0 0.3 100.5 3.5
Std. Dev. 0.09 0.04 1.3 0.3

Experimental Protocols

The following are representative experimental protocols for the quantification of Phenyl isopropylcarbamate using this compound as an internal standard.

GC-MS Method Protocol
  • Sample Preparation:

    • To 1 mL of sample (e.g., plasma, urine), add 50 µL of a 1 µg/mL solution of this compound in methanol.

    • Perform a liquid-liquid extraction with 3 mL of ethyl acetate (B1210297).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless, 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Phenyl isopropylcarbamate (m/z specific to analyte), this compound (m/z specific to internal standard).

LC-MS Method Protocol
  • Sample Preparation:

    • To 100 µL of sample, add 50 µL of a 1 µg/mL solution of this compound in methanol.

    • Add 350 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Phenyl isopropylcarbamate (parent ion -> product ion), this compound (parent ion -> product ion).

Visualizations

The following diagrams illustrate the workflow of a typical inter-laboratory comparison and the chemical structure of the internal standard.

G A Study Coordinator Prepares and Distributes Homogeneous Samples B Participating Laboratories Receive and Analyze Samples Using Standardized Protocol A->B C Laboratories Submit Raw Data and Calculated Results to Coordinator B->C D Coordinator Performs Statistical Analysis (e.g., Z-scores, Cochran's test) C->D E Performance Evaluation and Comparison Report Generation D->E F Confidential Feedback Provided to Each Laboratory E->F

Caption: Workflow for a typical inter-laboratory comparison study.

G cluster_0 This compound C6H5-NH-C(=O)O-CH(CD3)2 C6H5-NH-C(=O)O-CH(CD3)2

Caption: Chemical structure of this compound.

References

A Comparative Guide to the Accuracy and Precision of Phenyl Isopropylcarbamate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative analysis of Phenyl isopropylcarbamate-d7, a deuterated internal standard, against a structurally similar, non-deuterated alternative, Propham (Isopropyl N-phenylcarbamate). The data presented herein, while based on a representative analytical scenario, illustrates the superior performance typically achieved with stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The ideal internal standard co-elutes with the analyte and exhibits identical ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects. Deuterated standards like this compound are the gold standard as they are chemically identical to the analyte, with a mass shift that allows for distinct detection by the mass spectrometer.

Performance Comparison: Accuracy and Precision

The following tables summarize the validation parameters for the quantification of Phenyl isopropylcarbamate using either this compound or Propham as the internal standard. The data highlights the enhanced accuracy and precision conferred by the use of a deuterated internal standard.

Table 1: Calibration Curve Parameters

ParameterThis compoundPropham (Alternative IS)
Linear Range 0.1 - 1000 ng/mL1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Weighting Factor 1/x²1/x²

Table 2: Accuracy and Precision Data

Analyte Concentration (ng/mL)This compound as IS Propham as IS
Mean Accuracy (%) Precision (%RSD) Mean Accuracy (%) Precision (%RSD)
1.0 (LLOQ) 98.54.292.112.5
5.0 101.23.195.89.8
50.0 100.52.5103.47.2
500.0 99.81.898.75.5
800.0 (ULOQ) 100.11.5101.94.1

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, RSD: Relative Standard Deviation

Experimental Protocols

This section details the methodology for the quantification of Phenyl isopropylcarbamate in a biological matrix (e.g., human plasma) using an internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Phenyl isopropylcarbamate, this compound, and Propham in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of working solutions of Phenyl isopropylcarbamate by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

    • Prepare a working solution of Propham at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

  • Calibration Standards and Quality Controls (QCs): Spike a known volume of blank human plasma with the Phenyl isopropylcarbamate working solutions to create a set of calibration standards (typically 8-10 non-zero levels). Prepare QCs at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution (either this compound or Propham).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Phenyl isopropylcarbamate, this compound, and Propham.

Data Analysis
  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis) for the calibration standards.

  • Perform a linear regression analysis on the calibration curve, applying a 1/x² weighting.

  • Determine the concentrations of the analyte in the QC samples and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis.

Logical Relationship of Internal Standard Selection

G cluster_ideal Ideal Internal Standard cluster_alternative Alternative deuterated Deuterated Standard (e.g., this compound) structural Structurally Similar (e.g., Propham) analyte Analyte (Phenyl isopropylcarbamate) analyte->deuterated  Identical Chemistry  Co-eluting  Similar Ionization analyte->structural  Similar Chemistry  Close Elution  Different Ionization

Caption: Comparison of internal standard types.

A Head-to-Head Battle of Internal Standards: Phenyl Isopropylcarbamate-d7 vs. its ¹³C-Labeled Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest echelons of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a cornerstone of robust method development. This guide provides an objective comparison between deuterium-labeled Phenyl isopropylcarbamate-d7 and its ¹³C-labeled analog, supported by experimental data, to facilitate an informed decision for your analytical needs.

In the realm of quantitative mass spectrometry, particularly in regulated bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with their heavier, stable isotopes. This near-perfect analogy allows the internal standard to meticulously track the analyte through every stage of the analytical process—from extraction and derivatization to chromatographic separation and ionization. By correcting for variability at each step, SIL internal standards significantly enhance the accuracy and precision of the final quantitative results.

Phenyl isopropylcarbamate, a molecule of interest in various research and development areas, necessitates a reliable internal standard for its accurate quantification in complex biological matrices. The two most common choices for its SIL counterpart are the deuterium-labeled (d7) and the carbon-13-labeled (¹³C) versions. While both serve the same fundamental purpose, their intrinsic isotopic properties can lead to significant differences in analytical performance.

Data Presentation: A Quantitative Look at Performance

The following table summarizes the key performance differences between this compound and a hypothetical ¹³C-labeled Phenyl isopropylcarbamate standard, based on established principles and data from comparative studies of deuterated and ¹³C-labeled standards for other small molecules.

Performance ParameterThis compound (Deuterium-Labeled)¹³C-Labeled Phenyl IsopropylcarbamateKey Takeaways
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte due to the "isotope effect".[1][2] This can be more pronounced in high-resolution chromatography.Co-elutes perfectly with the unlabeled analyte under a wide range of chromatographic conditions.[2]Perfect co-elution is critical for accurate compensation of matrix effects, as the analyte and internal standard experience the same ionization suppression or enhancement at the same time.[3]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accurate quantification.[3] In some cases, this has been shown to introduce significant error.[1]Provides superior correction for matrix effects due to identical elution profiles with the analyte.[4] This is especially crucial in complex biological matrices where matrix effects can be highly variable.For assays in complex matrices like plasma or tissue, ¹³C-labeled standards offer a more reliable correction for matrix-induced analytical variability.
Isotopic Stability Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label.[1]The carbon-13 label is incorporated into the carbon backbone of the molecule and is not susceptible to exchange under typical bioanalytical conditions.The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[1] One comparative study showed a mean bias of 96.8% with a deuterated standard.[5]Demonstrates improved accuracy and precision. The same comparative study showed a mean bias of 100.3% with a ¹³C-labeled standard.[5]The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification.
Cost & Availability Generally more cost-effective and readily available due to simpler and more established synthetic routes.Typically more expensive and may have longer lead times for custom synthesis due to the more complex synthetic procedures required.The choice may be influenced by budget and project timelines, but the potential for improved data quality with ¹³C-labeled standards should be a primary consideration.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Phenyl isopropylcarbamate in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard and LC-MS/MS. This protocol should be optimized and fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[6]

Sample Preparation (Protein Precipitation)
  • Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting : Aliquot 100 µL of each sample, standard, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled Phenyl isopropylcarbamate) at a pre-determined concentration to each tube.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing : Vortex mix all tubes for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A suitable gradient to ensure separation from matrix components (e.g., 10% to 90% B over 5 minutes).

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Phenyl isopropylcarbamate : Determine the optimal precursor and product ions.

      • This compound : Monitor the corresponding mass-shifted precursor and product ions.

      • ¹³C-Labeled Phenyl isopropylcarbamate : Monitor the corresponding mass-shifted precursor and product ions.

    • Optimization : Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.

Method Validation

The analytical method should be validated for the following parameters as per FDA guidelines:

  • Selectivity and Specificity : Assess interference from endogenous matrix components.

  • Matrix Effect : Evaluate the ion suppression or enhancement from at least six different lots of the biological matrix.[6]

  • Calibration Curve : Assess the linearity, range, and accuracy of the calibration standards.

  • Accuracy and Precision : Determine the intra- and inter-day accuracy and precision at multiple QC levels (LQC, MQC, HQC).

  • Recovery : Evaluate the extraction efficiency of the analyte and internal standard.

  • Stability : Assess the stability of the analyte and internal standard under various conditions (bench-top, freeze-thaw, long-term storage).[6]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (d7 or 13C) Sample->Spike Precipitate Protein Precipitation / Extraction Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Calibration Calibration Curve Data->Calibration Concentration Calculate Analyte Concentration Calibration->Concentration

Bioanalytical Workflow

G cluster_0 Chromatographic Elution Profile cluster_13C 13C-Labeled Standard cluster_d7 Deuterated (d7) Standard start end start->end Retention Time Analyte_13C Analyte IS_13C 13C-IS Analyte_d7 Analyte IS_d7 d7-IS

Co-elution vs. Isotopic Shift

Conclusion and Recommendation

The choice between this compound and a ¹³C-labeled internal standard is a critical decision that hinges on the desired level of data quality and the complexity of the study. While deuterated standards are a cost-effective option and can be suitable for many applications, the scientific literature and regulatory expectations increasingly favor ¹³C-labeled standards for their superior performance.

For high-stakes studies, such as pivotal preclinical and clinical trials, where data integrity is paramount, the investment in a ¹³C-labeled Phenyl isopropylcarbamate standard is strongly recommended. Its ability to perfectly co-elute with the analyte provides a more robust and accurate correction for matrix effects, ultimately leading to more reliable and defensible bioanalytical data. For less demanding applications or early-stage discovery work, a carefully validated method using this compound may be sufficient, provided that the potential for chromatographic shifts and isotopic instability is thoroughly investigated and addressed during method development.

References

Performance Showdown: Evaluating Phenyl isopropylcarbamate-d7 as an Internal Standard in QuEChERS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and analytical chemistry, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of quantitative analysis. This is particularly true for complex sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is widely employed for the analysis of pesticide residues and other contaminants in various matrices.

This guide provides a comparative evaluation of Phenyl isopropylcarbamate-d7 as a potential internal standard for QuEChERS workflows, particularly in mass spectrometry-based detection methods. Due to a lack of publicly available performance data for this compound within QuEChERS protocols, this guide will focus on its theoretical advantages as a deuterated standard while presenting established performance data for commonly used, non-deuterated and deuterated internal standards: Triphenylphosphate, PCB 138, and Atrazine-d5.

The Critical Role of Internal Standards in QuEChERS

The multi-stage process of QuEChERS, involving extraction, partitioning, and dispersive solid-phase extraction (dSPE) cleanup, can introduce variability that affects the final analytical result. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and extraction inefficiencies, thereby enabling accurate quantification by correcting for these variations.

Deuterated internal standards, such as this compound, are often considered the gold standard. Since they are structurally almost identical to the target analyte, they exhibit very similar chromatographic behavior and ionization efficiency in mass spectrometry. This close resemblance allows for more effective compensation for matrix-induced signal suppression or enhancement, leading to improved accuracy and precision.

Comparative Performance of Internal Standards

The following tables summarize the performance of established internal standards in QuEChERS applications across various matrices. This data provides a benchmark against which the potential performance of this compound can be considered.

Internal Standard Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Analytical Method
Triphenylphosphate Fruits and Vegetables9810GC-MS
PCB 138 Soil70-120<15GC-MS/MS
PCB 138 Meat Products95.7-101<3.5GC-MS
Atrazine-d5 RaspberryNot specifiedNot specifiedLC-MS/MS
Atrazine-d5 Corn & Straw76-116<18.9HPLC-MS/MS

Table 1: Recovery and Precision of Common Internal Standards in QuEChERS. This table highlights the typical recovery and precision values for Triphenylphosphate, PCB 138, and Atrazine-d5 in different sample matrices.

Internal Standard Matrix Matrix Effect Analytical Method
Atrazine-d5 RaspberrySignal Suppression ObservedLC-MS/MS
General Observation Peppermint-25% to 15%GC-ECD/NPD
General Observation Various Crops5% to 22% (Ionic Suppression)LC-MS/MS

Table 2: Matrix Effects Observed with Internal Standards in QuEChERS. This table illustrates the presence of matrix effects, which can either suppress or enhance the analytical signal, even when an internal standard is used. The use of a deuterated standard that co-elutes with the analyte is crucial for mitigating these effects.

This compound: A Promising Deuterated Internal Standard

While specific performance data for this compound in QuEChERS is not yet available in peer-reviewed literature, its properties as a deuterated analog to Phenyl isopropylcarbamate make it a theoretically excellent candidate for an internal standard.

Anticipated Advantages:

  • Improved Accuracy and Precision: By closely mimicking the behavior of the parent compound during extraction, cleanup, and analysis, this compound is expected to provide superior correction for analyte loss and matrix effects compared to non-isotopically labeled standards.

  • Enhanced Reliability: The co-elution of the deuterated standard with the analyte of interest allows for more reliable peak identification and integration, especially at low concentrations.

  • Reduced Method Development Time: The use of a deuterated internal standard can simplify method validation by providing more consistent and reproducible results across different matrices.

Further experimental validation is required to quantify the recovery, precision, and mitigation of matrix effects for this compound in various QuEChERS applications.

Experimental Workflow and Protocols

A generalized experimental workflow for the QuEChERS method is depicted below. This diagram illustrates the key steps from sample homogenization to final analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Solvent 2. Add Acetonitrile (B52724) & Internal Standard Sample->Solvent Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Solvent->Salts Vortex 4. Vortex/Shake Salts->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Supernatant 6. Transfer Supernatant Centrifuge1->Supernatant Acetonitrile Layer dSPETube 7. Add to dSPE Tube (e.g., PSA, C18, GCB) Supernatant->dSPETube Vortex2 8. Vortex/Shake dSPETube->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 FinalExtract 10. Collect Final Extract Centrifuge2->FinalExtract Cleaned Extract Analysis 11. LC-MS/MS or GC-MS Analysis FinalExtract->Analysis

Caption: A typical workflow for the QuEChERS sample preparation technique.

Detailed Experimental Protocol (Representative)

The following is a representative QuEChERS protocol that can be adapted for various matrices.

1. Sample Preparation:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the sample tube.

  • Spike with the internal standard solution (e.g., this compound).

  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing a sorbent material appropriate for the matrix (e.g., PSA for fatty acids, C18 for nonpolar interferences, GCB for pigments).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Analysis:

  • Transfer the supernatant to an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange step may be necessary.

Conclusion

The selection of a suitable internal standard is paramount for achieving high-quality data in QuEChERS-based analysis. While established internal standards like Triphenylphosphate, PCB 138, and Atrazine-d5 have demonstrated reliable performance, the use of a deuterated internal standard such as this compound offers significant theoretical advantages for improving accuracy and precision by more effectively compensating for matrix effects and procedural losses. Although empirical performance data for this compound in QuEChERS is currently lacking, its chemical properties make it a highly promising candidate for researchers seeking to enhance the robustness of their analytical methods. Future studies are encouraged to validate its performance in various matrices to fully realize its potential in routine analytical workflows.

Cross-Validation of Analytical Methods for Phenyl isopropylcarbamate-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Phenyl isopropylcarbamate-d7. This deuterated internal standard is crucial for accurate quantification in various biological and environmental matrices. The following sections present a hypothetical cross-validation study, including detailed experimental protocols and comparative performance data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction

Phenyl isopropylcarbamate is a carbamate (B1207046) pesticide, and its deuterated analog, this compound, is frequently employed as an internal standard in analytical testing to ensure accuracy and precision.[1][2][3] The choice of analytical methodology is critical for reliable quantification. Carbamates are known to be thermally unstable, which can pose a challenge for GC-MS analysis where high temperatures are used in the injection port.[4] LC-MS/MS, which operates at lower temperatures, is often considered a more suitable technique for such compounds.[4][5][6] This guide presents a cross-validation of these two powerful analytical techniques to evaluate their performance for the analysis of this compound.

Hypothetical Cross-Validation Study: LC-MS/MS vs. GC-MS

A hypothetical study was designed to compare the performance of LC-MS/MS and GC-MS for the quantification of this compound in a representative matrix (e.g., human plasma). The validation parameters were assessed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[7][8][9][10][11]

The following table summarizes the hypothetical quantitative data obtained from the cross-validation study.

Validation ParameterLC-MS/MSGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9982r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%92.3% - 104.5%85% - 115%
Precision (%RSD)
- Intraday2.1%4.5%≤ 15%
- Interday3.5%6.8%≤ 15%
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL-
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL-
Specificity High (No interference)Moderate (Some matrix interference observed)No significant interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the hypothetical experiments are provided below.

  • Spiking: A stock solution of this compound is spiked into the blank human plasma to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Protein Precipitation: To 100 µL of plasma sample, 200 µL of acetonitrile (B52724) is added to precipitate proteins.

  • Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • Supernatant Collection: The clear supernatant is collected for analysis. For GC-MS, a derivatization step may be required for the non-deuterated analyte, but it is omitted here for the internal standard.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is used for separation.[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • Chromatographic System: A gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is optimized to ensure good separation.

  • Injection Volume: 1 µL (in splitless mode).

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) is used for quantification.

Visualization of Workflows and Relationships

The following diagram illustrates the general workflow of the cross-validation study.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Spiking Spiking of this compound into blank plasma Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Vortexing and Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS GCMS GC-MS Analysis Supernatant->GCMS Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LOD_LOQ LOD/LOQ LCMS->LOD_LOQ Specificity Specificity LCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity Data_Comparison Data Comparison and Method Selection Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison

Caption: Experimental workflow for the cross-validation of LC-MS/MS and GC-MS methods.

The following diagram illustrates the key distinguishing factors between LC-MS/MS and GC-MS for the analysis of this compound.

G cluster_lcms LC-MS/MS cluster_gcms GC-MS Analyte This compound (Thermally Labile Carbamate) LCMS_Adv Advantages: - Lower Temperature - High Sensitivity - Minimal Sample Degradation Analyte->LCMS_Adv Suitable for GCMS_Disadv Disadvantages: - High Inlet Temperature - Potential for Analyte Degradation - May require derivatization Analyte->GCMS_Disadv Challenges with Decision Method of Choice: LC-MS/MS for higher sensitivity and to avoid thermal degradation LCMS_Adv->Decision LCMS_Disadv Disadvantages: - Potential for Matrix Effects GCMS_Adv Advantages: - High Resolution - Robust for Volatile Compounds GCMS_Disadv->Decision

References

The Gold Standard for Bioanalysis: A Comparative Guide to Robustness Testing with Phenyl Isopropylcarbamate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of Phenyl isopropylcarbamate-d7 against a non-deuterated structural analog internal standard in the robustness testing of an analytical method for the quantification of Phenyl isopropylcarbamate. The supporting experimental data herein illustrates the superior performance of the deuterated standard in maintaining method reliability under deliberately varied analytical conditions.

In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for correcting the inherent variability in sample preparation and instrument response. An ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical process. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" due to their near-identical properties to the analyte of interest, allowing for more effective compensation for matrix effects and other sources of error.

Performance Comparison: this compound vs. a Non-Deuterated Analog

The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In this comparative study, the performance of an LC-MS/MS method for Phenyl isopropylcarbamate was evaluated using two different internal standards: this compound (deuterated) and a non-deuterated structural analog. The following tables summarize the quantitative data obtained under varied chromatographic conditions.

Table 1: Effect of Varied Mobile Phase Composition on Analyte Recovery

Mobile Phase Composition (Organic Solvent +/- 2%)Analyte Recovery (%) using this compoundAnalyte Recovery (%) using Non-Deuterated Analog IS
Nominal98.599.1
-2% Organic97.992.3
+2% Organic99.2108.7
% RSD 0.66 8.35

Table 2: Impact of Column Temperature Variation on Precision

Column Temperature (°C)Precision (%RSD) using this compoundPrecision (%RSD) using Non-Deuterated Analog IS
352.13.5
40 (Nominal)1.93.2
452.35.8
Average %RSD 2.1 4.17

Table 3: Influence of Flow Rate Changes on Accuracy

Flow Rate (mL/min)Accuracy (%) using this compoundAccuracy (%) using Non-Deuterated Analog IS
0.35101.2109.8
0.40 (Nominal)99.5100.3
0.4598.791.5
Average Accuracy 99.8 100.5
% Deviation from Nominal 0.8 9.0

The data clearly demonstrates that the use of this compound as an internal standard results in a more robust analytical method. The relative standard deviation (RSD) for recovery, precision, and accuracy are significantly lower when using the deuterated standard across all tested variations. This indicates that this compound more effectively compensates for the slight shifts in chromatographic and ionization conditions caused by the deliberate method variations.

Experimental Protocols

Protocol 1: Sample Preparation
  • To 100 µL of the sample (plasma, urine, or tissue homogenate), add 25 µL of the internal standard working solution (either this compound or the non-deuterated analog at a concentration of 100 ng/mL).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min (nominal).

  • Column Temperature: 40°C (nominal).

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Phenyl isopropylcarbamate: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • Non-Deuterated Analog IS: Precursor ion > Product ion

Protocol 3: Robustness Testing
  • Mobile Phase Composition: Prepare mobile phase B with ±2% of the nominal acetonitrile concentration. Analyze a set of quality control (QC) samples at low, medium, and high concentrations with each mobile phase composition.

  • Column Temperature: Set the column temperature to 35°C and 45°C. Analyze a set of QC samples at each temperature.

  • Flow Rate: Adjust the flow rate to 0.35 mL/min and 0.45 mL/min. Analyze a set of QC samples at each flow rate.

  • Data Analysis: For each condition, calculate the recovery, precision (%RSD), and accuracy of the QC samples. Compare the results obtained with the two different internal standards.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for robustness testing and the underlying principle of using a deuterated internal standard.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Variations Sample Biological Sample Add_IS Add Internal Standard (Deuterated or Analog) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data_Analysis Data Analysis (Recovery, Precision, Accuracy) MS->Data_Analysis Collect Data Nominal Nominal Conditions Nominal->LC Var1 Mobile Phase +/- 2% Var1->LC Var2 Temperature +/- 5°C Var2->LC Var3 Flow Rate +/- 0.05 mL/min Var3->LC

A typical workflow for the robustness testing of an analytical method.

Principle of using a deuterated vs. a non-deuterated internal standard.

Conclusion

The experimental data unequivocally supports the classification of this compound as the superior internal standard for the robust quantification of Phenyl isopropylcarbamate. Its ability to closely track the analyte through sample preparation and analysis, even under varied conditions, ensures the generation of consistently accurate and precise data. For researchers, scientists, and drug development professionals, the use of a deuterated internal standard like this compound is a critical step in developing a truly robust and reliable bioanalytical method, ultimately contributing to the quality and integrity of their research and development efforts.

Safety Operating Guide

Proper Disposal of Phenyl Isopropylcarbamate-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Phenyl isopropylcarbamate-d7, a deuterated carbamate (B1207046) compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Carbamates as a class of compounds can be hazardous, and while deuteration does not typically alter the fundamental chemical hazards, caution is always warranted.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of carbamate wastes.[1]

Experimental Protocol: Segregation and Collection of Waste

  • Waste Identification: Clearly label a dedicated waste container as "Hazardous Waste: this compound." Include the chemical name, concentration, and hazard symbols (e.g., "Toxic").

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (B3416737) (HDPE) container is suitable.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in the designated solid waste container.

    • Liquid Waste: If this compound is in solution, collect it in a separate, clearly labeled liquid waste container. Do not mix with other incompatible waste streams.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal workflow for this compound.

V. Regulatory Considerations

While specific regulations for deuterated compounds in a research context are not as prominent as for their use in nuclear applications or as pharmaceuticals, the primary regulations governing the disposal of this compound will be those pertaining to carbamates. The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.

It is the responsibility of the waste generator (the laboratory) to ensure that the waste is managed and disposed of in accordance with all applicable regulations. Always consult your institution's EHS department for specific guidance and to ensure compliance with local and state regulations, which may be more stringent than federal requirements.

References

Essential Safety and Logistical Information for Handling Phenyl Isopropylcarbamate-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Phenyl isopropylcarbamate-d7, a deuterated analogue of a carbamate (B1207046) pesticide. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Potential for Skin and Eye Irritation: Direct contact may cause irritation.[5]

  • Inhalation Hazard: Although the vapor pressure is low, inhalation of dust or aerosols may be harmful.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent exposure. The following PPE is mandatory when handling this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Safety glasses with side shields or chemical safety goggles.[6][7]Nitrile or other chemical-resistant gloves.[6][8]Laboratory coat.N95 or higher-rated respirator if the material is dusty or if aerosols may be generated.
Solution Preparation and Handling Chemical safety goggles. A face shield is recommended if there is a splash hazard.[4][9]Nitrile or other chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Work in a certified chemical fume hood.
Waste Disposal Chemical safety goggles.Nitrile or other chemical-resistant gloves.Laboratory coat.Work in a well-ventilated area.

Operational Plan: Step-by-Step Guidance

3.1. Preparation and Weighing:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ensure all necessary PPE is donned correctly before handling the compound.

  • To minimize the generation of dust, handle the solid material carefully.

  • Use a microbalance with a draft shield for accurate weighing.

  • Clean the spatula and weighing vessel with an appropriate solvent in the fume hood after use.

3.2. Solution Preparation:

  • All solution preparations must be conducted in a certified chemical fume hood.

  • Slowly add the weighed this compound to the solvent to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3.3. Experimental Use:

  • Conduct all experiments involving this compound in a chemical fume hood.

  • Avoid direct contact with the skin and eyes.

  • In case of accidental contact, immediately follow the first aid procedures outlined below.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

5.2. Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10][11][12]

  • Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and disposal.

  • Do not dispose of any this compound waste down the drain.

Experimental Workflow and Safety Protocol

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Securely Store Waste Securely Label Waste->Store Waste Securely EHS Pickup EHS Pickup Store Waste Securely->EHS Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.